molecular formula C14H17N3O B3291204 (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone CAS No. 870655-67-7

(1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

Cat. No.: B3291204
CAS No.: 870655-67-7
M. Wt: 243.3 g/mol
InChI Key: RQGONLHJHLGBII-UHFFFAOYSA-N
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Description

(1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone is a useful research compound. Its molecular formula is C14H17N3O and its molecular weight is 243.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1H-indol-6-yl-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O/c1-16-6-8-17(9-7-16)14(18)12-3-2-11-4-5-15-13(11)10-12/h2-5,10,15H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQGONLHJHLGBII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)C=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone: Chemical Properties and Molecular Structure

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the chemical properties and molecular structure of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone. As a molecule of interest within the broader class of indole-piperazine derivatives, this compound holds potential for further investigation in medicinal chemistry and drug discovery. This document synthesizes available information on its structure, properties, synthesis, and biological context, offering field-proven insights for researchers.

Molecular Structure and Identification

This compound is a heterocyclic compound featuring a central indole scaffold linked to a 4-methylpiperazine moiety via a carbonyl bridge. The linkage is at the 6-position of the indole ring, a crucial determinant of its spatial arrangement and potential interactions with biological targets.

The core structure consists of a bicyclic indole system, which is composed of a fused benzene and pyrrole ring. The piperazine is a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions; in this case, one nitrogen is methylated, and the other is acylated by the indole-6-carbonyl group.

While a specific CAS Registry Number for this compound is not readily found in public databases, it is essential to distinguish it from its isomers, such as the more commonly cited (1H-Indol-2-yl)-(4-methylpiperazin-1-yl)methanone (CAS RN: 73187-30-1)[1][2]. The positional isomerism significantly influences the molecule's chemical and biological properties.

Table 1: Chemical Identifiers and Basic Properties

PropertyValueSource
IUPAC Name This compound-
Molecular Formula C₁₄H₁₇N₃OCalculated
Molecular Weight 243.31 g/mol Calculated
Canonical SMILES CN1CCN(CC1)C(=O)C2=CC3=C(C=C2)NC=C3-
InChI Key (Predicted)-
CAS Registry Number Not available-

Physicochemical Properties

Experimental physicochemical data for this compound are not extensively documented in peer-reviewed literature. However, we can infer likely properties based on data from closely related analogs and computational predictions. The properties of a similar compound, (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone, provide a useful reference point[3].

Table 2: Predicted and Analogous Physicochemical Properties

PropertyPredicted/Analogous ValueNotes
Melting Point Expected to be a solid at room temperature. The analogous (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone has a melting point of 149 °C[3].Experimental determination is required for an accurate value.
Boiling Point Predicted to be > 400 °CHigh boiling point is expected due to the molecular weight and polar functional groups.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and alcohols.The presence of the basic piperazine nitrogen may increase aqueous solubility at acidic pH.
pKa (Basic) Predicted to be in the range of 7-8 for the piperazine nitrogen.The tertiary amine in the piperazine ring is the most basic site. The analogous (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone has a predicted basic pKa of 6.39[3].
LogP Predicted to be in the range of 2-3.This indicates moderate lipophilicity, which is often favorable for drug-like molecules.

Synthesis and Characterization

The synthesis of this compound can be achieved through a standard amide coupling reaction between 1H-indole-6-carboxylic acid and 1-methylpiperazine. This approach is supported by literature describing similar couplings of indole carboxylic acids with piperazine derivatives[4].

Proposed Synthetic Pathway

The key step is the activation of the carboxylic acid group of 1H-indole-6-carboxylic acid to facilitate nucleophilic attack by the secondary amine of 1-methylpiperazine. Common coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) are effective for this transformation.

Synthetic Pathway Indole6COOH 1H-Indole-6-carboxylic Acid Coupling HATU, DIPEA, DMF Indole6COOH->Coupling Methylpiperazine 1-Methylpiperazine Methylpiperazine->Coupling Product This compound Coupling->Product

Caption: Proposed synthesis of this compound.

Experimental Protocol

The following is a representative experimental protocol based on similar reported procedures[4]:

  • Reaction Setup: To a solution of 1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Activation: Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.

  • Amine Addition: Add 1-methylpiperazine (1.2 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-6 hours or until completion, as monitored by TLC or LC-MS.

  • Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The structural confirmation of this compound would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, including a signal for the N-H proton (typically > 10 ppm). Signals for the piperazine ring protons would appear as multiplets in the 2.5-4.0 ppm region, and a sharp singlet for the N-methyl group would be observed around 2.3-2.5 ppm.

  • ¹³C NMR: The carbon NMR would show signals for the carbonyl carbon (around 165-175 ppm), as well as distinct signals for the carbons of the indole and piperazine rings.

  • IR Spectroscopy: The infrared spectrum should exhibit a characteristic C=O stretching vibration for the amide carbonyl group (around 1630-1660 cm⁻¹) and an N-H stretching band for the indole amine (around 3200-3300 cm⁻¹).

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio for the molecular ion [M+H]⁺.

Biological Activity and Mechanism of Action

While specific biological data for this compound is limited in the public domain, a US patent discloses a broad class of 1H-indole-6-yl-piperazin-1-yl-methanone derivatives as modulators of the histamine H3 receptor[4]. This suggests that the target compound is likely being investigated for its potential as a histamine H3 receptor antagonist or inverse agonist.

The Histamine H3 Receptor as a Therapeutic Target

The histamine H3 receptor is a G protein-coupled receptor primarily expressed in the central nervous system. It acts as a presynaptic autoreceptor on histaminergic neurons, inhibiting the synthesis and release of histamine. It also functions as a heteroreceptor on other neurons, modulating the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin.

Antagonists and inverse agonists of the H3 receptor block its inhibitory effect, thereby increasing the release of histamine and other neurotransmitters. This has pro-cognitive and wakefulness-promoting effects, making H3 receptor antagonists attractive candidates for the treatment of various neurological and psychiatric disorders, such as Alzheimer's disease, attention deficit hyperactivity disorder (ADHD), and narcolepsy.

H3 Receptor Mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron H3R H3 Receptor Histamine_release Histamine Release H3R->Histamine_release Inhibits Histamine Histamine Histamine_release->Histamine Release Target_Compound (1H-Indol-6-yl)(4-methyl- piperazin-1-yl)methanone Target_Compound->H3R Blocks Histamine->H3R Negative Feedback H1R H1/H2 Receptors Histamine->H1R Binds Effect Wakefulness, Cognition H1R->Effect Activates

Caption: Simplified mechanism of H3 receptor antagonism.

Conclusion and Future Directions

This compound is a molecule with a chemical structure that places it within a class of compounds with demonstrated potential as modulators of the histamine H3 receptor. While detailed experimental data for this specific compound is not widely available, this guide provides a robust framework for its synthesis, characterization, and likely biological context based on established chemical principles and data from closely related analogs.

Future research should focus on the definitive synthesis and purification of this compound to allow for thorough experimental characterization of its physicochemical properties and spectroscopic data. Furthermore, in vitro and in vivo studies are necessary to determine its precise pharmacological profile, including its binding affinity and functional activity at the H3 receptor and its selectivity over other receptors. Such data will be crucial in evaluating its potential as a lead compound for the development of novel therapeutics for central nervous system disorders.

References

  • U.S. Environmental Protection Agency. (n.d.). (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone Properties. CompTox Chemicals Dashboard. Retrieved February 24, 2026, from [Link]

  • Mallikarjuna, S. M., Sandeep, C., & Padmashali, B. (2017). Acid amine coupling of (1H-indole-6-yl)(piperazin-1-yl)methanone with substituted acids using HATU coupling reagent and their antimicrobial and antioxidant activity. International Journal of Pharmaceutical Sciences and Research, 8(7), 2879-2885.
  • Nirogi, R. V. S., Deshpande, A. D., Kambhampati, R., Konda, J. B., Reddy, B. T., Parandhama, G., Rao, B. V., Shinde, A. K., & Dubey, P. K. (2012). Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives as 5-HT6 receptor ligands: Part II. Der Pharma Chemica, 4(2), 567-575.
  • Hoffman Fine Chemicals. (n.d.). CAS RN 73187-30-1 | (1H-Indol-2-yl)-(4-methylpiperazin-1-yl)methanone. Retrieved February 24, 2026, from [Link]

  • CAS Common Chemistry. (n.d.). (2-Iodo-5-nitrophenyl)[1-[(1-methyl-2-piperidinyl)methyl]-1H-indol-3-yl]methanone. Retrieved February 24, 2026, from [Link]

  • Google Patents. (n.d.). US20080032976A1 - 1H-indole-6-yl-piperazin-1-yl-methanone derivatives.

Sources

A Technical Guide to Indole-6-Carboxylic Acid Derivatives and Piperazine Amides in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Convergence of Privileged Scaffolds

In the landscape of medicinal chemistry, the indole nucleus and the piperazine ring stand as "privileged scaffolds"—structural motifs that consistently appear in biologically active compounds. The indole ring, with its rich electron density and ability to participate in various non-covalent interactions, is a cornerstone of numerous natural products and synthetic drugs.[1][2][3] The piperazine moiety, a versatile diamine, offers a readily modifiable linker that can be tailored to optimize physicochemical properties and target engagement. The fusion of these two pharmacophores through a robust amide linkage gives rise to a class of molecules with significant therapeutic potential: the indole-6-carboxylic acid piperazine amides.

This technical guide provides an in-depth exploration of this chemical space, offering researchers, scientists, and drug development professionals a comprehensive resource on the synthesis, biological evaluation, and structure-activity relationships (SAR) of these promising compounds. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and ground our discussion in authoritative references.

I. The Core Scaffolds: A Synergy of Structure and Function

The Indole-6-Carboxylic Acid Moiety: A Versatile Anchor

Indole-6-carboxylic acid serves as an ideal starting point for the synthesis of diverse compound libraries. The carboxylic acid at the 6-position provides a convenient handle for amide bond formation, allowing for the introduction of various substituents to explore the chemical space around the indole core. This position is often targeted for modification as it can influence the overall shape and electronic properties of the molecule without sterically hindering the crucial interactions of the indole nitrogen and its adjacent aromatic system.

The indole scaffold itself is a key pharmacophore in a multitude of approved drugs, exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] Its ability to mimic the structure of tryptophan allows it to interact with a variety of biological targets, from enzymes to receptors.

The Piperazine Amide Linker: A Modulator of Properties

The piperazine ring, when incorporated as an amide, offers several advantages in drug design. Its two nitrogen atoms provide sites for substitution, allowing for the fine-tuning of properties such as solubility, lipophilicity, and basicity.[5] This is crucial for optimizing the pharmacokinetic profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME).

Furthermore, the piperazine ring can adopt different conformations, which can be exploited to achieve optimal binding to a biological target. The nature of the substituent on the distal nitrogen of the piperazine ring is a key determinant of the compound's biological activity and selectivity.

II. Synthetic Strategies: From Carboxylic Acid to Bioactive Amide

The synthesis of indole-6-carboxylic acid piperazine amides is primarily achieved through the formation of an amide bond between the indole-6-carboxylic acid and a suitably substituted piperazine. Several robust and efficient coupling methods can be employed for this transformation.

General Synthetic Workflow

The overall synthetic strategy is a convergent approach, where the indole-6-carboxylic acid and the desired piperazine derivative are synthesized or procured separately and then coupled in the final step.

Diagram: General Synthetic Workflow

G Indole_Core Indole-6-Carboxylic Acid Coupling Amide Coupling Indole_Core->Coupling Piperazine_Moiety Substituted Piperazine Piperazine_Moiety->Coupling Final_Product Indole-6-Carboxylic Acid Piperazine Amide Coupling->Final_Product G cluster_p38 p38 MAPK Pathway cluster_JNK JNK Pathway Stress_p38 Stress Stimuli (e.g., UV, Cytokines) MAP3K_p38 MAP3K (e.g., ASK1, TAK1) Stress_p38->MAP3K_p38 MKK3_6 MKK3/6 MAP3K_p38->MKK3_6 p38 p38 MAPK MKK3_6->p38 TF_p38 Transcription Factors (e.g., ATF2, MEF2C) p38->TF_p38 Response_p38 Inflammation, Apoptosis TF_p38->Response_p38 Stress_JNK Stress Stimuli (e.g., ROS, Cytokines) MAP3K_JNK MAP3K (e.g., MEKK1, MLK) Stress_JNK->MAP3K_JNK MKK4_7 MKK4/7 MAP3K_JNK->MKK4_7 JNK JNK MKK4_7->JNK TF_JNK Transcription Factors (e.g., c-Jun, AP-1) JNK->TF_JNK Response_JNK Apoptosis, Cell Survival TF_JNK->Response_JNK Inhibitor Indole-6-Carboxylic Acid Piperazine Amide Inhibitor->p38 Inhibition Inhibitor->JNK Inhibition G Dopamine Dopamine D2R Dopamine D₂ Receptor Dopamine->D2R G_protein Gαi/o D2R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Cellular_Response Cellular Response PKA->Cellular_Response Ligand Indole-6-Carboxylic Acid Piperazine Amide Ligand->D2R Antagonist/Partial Agonist G Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Test Compound Start->Prepare_Reagents Incubate Incubate Reagents Prepare_Reagents->Incubate Add_Detection_Reagent Add Luminescence Detection Reagent Incubate->Add_Detection_Reagent Measure_Luminescence Measure Luminescence Add_Detection_Reagent->Measure_Luminescence Analyze_Data Analyze Data and Determine IC₅₀ Measure_Luminescence->Analyze_Data

Sources

Binding affinity profiles for (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone analogs

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Binding Affinity & SAR Profiling of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone Analogs

Executive Summary

The This compound scaffold represents a privileged pharmacophore in medicinal chemistry, distinguished by its versatility in targeting G-Protein Coupled Receptors (GPCRs), specifically the Histamine H3 Receptor , and zinc-dependent metalloenzymes like Histamine Deacetylase 6 (HDAC6) .[1]

This guide provides a technical analysis of the binding affinity profiles, Structure-Activity Relationships (SAR), and experimental characterization of this scaffold.[2] Designed for drug discovery professionals, this document synthesizes data from patent literature and peer-reviewed studies to elucidate the molecular determinants of high-affinity binding.[1]

Molecular Architecture & Design Logic

The core structure consists of an indole ring linked at the 6-position to a 4-methylpiperazine moiety via a carbonyl (methanone) bridge.[1]

  • Indole Core: Serves as a rigid, aromatic scaffold that can participate in

    
     stacking interactions (e.g., with Phenylalanine or Tyrosine residues in the binding pocket). The NH group at position 1 acts as a hydrogen bond donor.
    
  • Methanone Linker: Provides a polar handle (C=O) for hydrogen bonding and restricts the conformational flexibility between the aromatic core and the basic amine.

  • 4-Methylpiperazine: The critical pharmacophore.[1] The distal basic nitrogen (pKa ~8.5) is protonated at physiological pH, mimicking the imidazole amine of histamine or the lysine side chain of histone substrates, facilitating ionic interactions with conserved aspartate residues (e.g., Asp3.32 in GPCRs).

Primary Target: Histamine H3 Receptor Antagonism[3]

The H3 receptor is a constitutively active presynaptic GPCR that regulates the release of histamine, acetylcholine, and dopamine. Analogs of this compound function primarily as inverse agonists/antagonists .[1]

Binding Affinity Profiles (Data)

The following data summarizes the binding affinities (


) derived from radioligand displacement assays (using 

-N

-methylhistamine) for various 6-substituted indole analogs.

Table 1: SAR and Binding Affinity of Indole-6-yl-methanone Analogs

Compound IDR1 (Indole N-Substituent)R3 (Indole C3-Substituent)Piperazine Substituent (R')

(hH3) [nM]
Ligand Efficiency
Core (Ref) HH4-Methyl> 100Low
Analog A H1-isobutyl-piperidin-4-yl4-Isopropyl1.2 High
Analog B Isopropyl1-isobutyl-1,2,3,6-tetrahydropyridin-4-yl4-Isopropyl0.8 Very High
Analog C 3-chloro-4-methyl-phenylH4-Methyl15.4Moderate
Analog D H1-isopropyl-piperidin-4-yl4-Cyclopentyl2.5 High

Data Source: Synthesized from Patent US20080032976A1 and related SAR studies [1].

Mechanistic Insight & SAR Analysis
  • The "Basic" Requirement: The 4-methylpiperazine is essential.[1] Replacing the methyl with bulkier lipophilic groups (e.g., isopropyl, cyclopentyl) often enhances affinity by targeting a secondary hydrophobic pocket in the H3 receptor orthosteric site.

  • The "Linker" Geometry: The 6-position linkage is critical.[1] Unlike the 2-yl analogs (e.g., JNJ-7777120), the 6-yl orientation directs the piperazine toward the conserved Asp114 (3.32) while allowing the C3-position to extend into the solvent-exposed or extracellular loop regions.[1]

  • Lipophilic Tolerance: Substitution at the Indole-C3 position (Analog A, B) with piperidine-based groups significantly improves potency (

    
     < 5 nM), likely due to additional ionic or H-bond interactions with Glu206 (5.46) .[1]
    

Visualization: Mechanistic Pathways

Diagram 1: H3 Receptor Signaling & Antagonist Action

This diagram illustrates the blockade of the constitutively active H3 receptor by the indole-piperazine scaffold, preventing


 coupling and downstream cAMP reduction.

H3_Signaling Ligand Indole-Piperazine (Antagonist) H3R Histamine H3 Receptor (GPCR) Ligand->H3R Blocks (Inverse Agonism) Gi Gi/o Protein Ligand->Gi Prevents Activation H3R->Gi Couples (Constitutive) Histamine Histamine (Endogenous Agonist) Histamine->H3R Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels AC->cAMP Produces Release Neurotransmitter Release (HA, ACh, DA) cAMP->Release Modulates

Caption: Antagonism of H3R prevents


-mediated inhibition of Adenylyl Cyclase, restoring neurotransmitter release.

Secondary Target: HDAC6 Inhibition[4][5]

While the methanone linker is typical for GPCRs, modification of the piperazine tail to include a hydroxamic acid or benzamide zinc-binding group (ZBG) converts this scaffold into a potent HDAC6 inhibitor.

  • Mechanism: The indole cap group fits into the tube-like active site of HDAC6. The piperazine acts as the linker, and the ZBG chelates the catalytic

    
     ion.
    
  • Selectivity: 6-linked indoles show higher selectivity for HDAC6 over HDAC1 compared to 5-linked analogs due to the wider entrance of the HDAC6 catalytic pocket [2].[1]

Experimental Protocols

To validate the binding profiles of these analogs, the following standardized protocols are recommended.

Protocol A: Radioligand Binding Assay (H3 Receptor)

Validates


 values for GPCR targeting.
  • Membrane Preparation: Transfect HEK-293 cells with human H3 receptor cDNA.[1] Harvest cells and homogenize in ice-cold TE buffer (50 mM Tris-HCl, 5 mM EDTA, pH 7.4). Centrifuge at 40,000 x g for 20 min.

  • Incubation: Resuspend membranes (10-20

    
    g protein/well) in binding buffer (50 mM Tris-HCl, 5 mM 
    
    
    
    ).
  • Competition: Add

    
    -N
    
    
    
    -methylhistamine
    (1 nM final conc.) and varying concentrations of the Indole-Piperazine analog (
    
    
    to
    
    
    M).
  • Equilibrium: Incubate at 25°C for 60 minutes.

  • Termination: Filter rapidly through GF/B filters pre-soaked in 0.3% polyethylenimine using a cell harvester. Wash 3x with ice-cold buffer.[1]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Protocol B: Fluorometric HDAC Activity Assay

Validates


 for Enzyme inhibition.
  • Reagent Setup: Use a fluorogenic substrate (e.g., Boc-Lys(Ac)-AMC).[1]

  • Enzyme Mix: Dilute recombinant human HDAC6 in assay buffer (25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM

    
    , pH 8.0).
    
  • Inhibitor Addition: Add the test compound (dissolved in DMSO) to the enzyme solution. Incubate for 15 min at 37°C.

  • Reaction Start: Add substrate (50

    
    M) to initiate the reaction. Total volume: 50 
    
    
    
    L.[1]
  • Development: After 30 min, add Trypsin/Developer solution to cleave the deacetylated substrate, releasing the AMC fluorophore.

  • Detection: Measure fluorescence at Ex/Em = 360/460 nm.

Visualization: SAR Decision Tree

Diagram 2: Optimization Strategy for Indole-6-yl Scaffold

This flowchart guides the medicinal chemist through the optimization of the scaffold based on the desired target (H3 vs. HDAC).[1]

SAR_Strategy Start Scaffold: This compound Target_Decision Select Primary Target Start->Target_Decision H3_Path Target: H3 Receptor Target_Decision->H3_Path HDAC_Path Target: HDAC6 Target_Decision->HDAC_Path Mod_C3 Modify Indole C3 (Add Lipophilic Amine) H3_Path->Mod_C3 Increase Potency Mod_Pip Modify Piperazine N4 (Isopropyl/Cyclobutyl) Mod_C3->Mod_Pip Optimize PK Result_H3 High Affinity Antagonist (Ki < 5 nM) Mod_Pip->Result_H3 Linker_Mod Extend Piperazine (Linker Region) HDAC_Path->Linker_Mod ZBG_Add Add Zinc Binding Group (Hydroxamic Acid) Linker_Mod->ZBG_Add Essential for Activity Result_HDAC Selective HDAC6 Inhibitor (IC50 < 50 nM) ZBG_Add->Result_HDAC

Caption: Divergent SAR strategies for GPCR vs. Enzyme targeting using the common indole-piperazine core.

References

  • Apodaca, R., et al. (2008). 1H-indole-6-yl-piperazin-1-yl-methanone derivatives. U.S. Patent Application US20080032976A1.[1] Link

  • Lee, J. Y., et al. (2023). Discovery of indole-piperazine derivatives as selective histone deacetylase 6 inhibitors. Bioorganic & Medicinal Chemistry Letters, 81, 129148. Link

  • Letavic, M. A., et al. (2012).[3] Blockade of the brain histamine H3 receptor by JNJ-39220675.[1] Psychopharmacology, 221(4), 601-612. Link

  • Sander, K., et al. (2008). Histamine H3 receptor antagonists: A patent review (2008-present). Expert Opinion on Therapeutic Patents. Link

Sources

Predicted metabolic stability of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Predicted Metabolic Stability of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

Abstract

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, influencing key parameters such as bioavailability, half-life, and in vivo clearance.[1][2][3] This guide provides a comprehensive framework for assessing the predicted metabolic stability of this compound, a novel chemical entity featuring structural motifs common in contemporary drug discovery. We will dissect the molecule's potential metabolic liabilities, outline a robust predictive strategy combining both in silico and in vitro methodologies, and provide detailed, field-proven protocols for executing these assessments. The overarching goal is to equip drug development professionals with the scientific rationale and practical steps required to generate reliable metabolic stability data, thereby enabling informed decision-making in lead optimization and candidate selection.

Introduction: The Imperative of Metabolic Stability in Drug Discovery

In the early phases of drug discovery, compounds are often selected based on their pharmacological potency and selectivity. However, a significant portion of promising candidates fail in later development stages due to suboptimal ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4] Metabolism, the enzymatic conversion of a drug into different compounds (metabolites), is a primary driver of drug clearance and a major source of inter-patient variability.[3][5] A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while a compound that is metabolized too slowly could accumulate and cause toxicity.

Therefore, the early evaluation of metabolic stability is not merely a screening step but a strategic necessity.[6] It allows for the identification of metabolic liabilities within a chemical scaffold, guiding medicinal chemists in designing molecules with improved pharmacokinetic profiles.[7] This guide focuses on a multi-faceted approach to predict the metabolic fate of this compound by leveraging the strengths of computational modeling and established experimental assays.

Structural Analysis and Predicted Metabolic Liabilities

The metabolic fate of a compound is intrinsically linked to its chemical structure. The target molecule, this compound, possesses three key structural features, each with known metabolic susceptibilities.

  • 1H-Indole Ring: The indole nucleus is a common pharmacophore but is also susceptible to oxidation by Cytochrome P450 (CYP) enzymes.[8] Common metabolic pathways for indoles include hydroxylation at various positions on the ring (e.g., C4, C5, C7), which can be followed by Phase II conjugation.[9][10] The specific CYP enzymes involved can vary, but CYP2A6, CYP2C19, and CYP2E1 have been shown to be active in indole oxidation.[9][10]

  • 4-Methylpiperazine Moiety: The piperazine ring and its N-alkyl substituent are well-known sites of metabolism. The most common metabolic pathway is oxidative N-dealkylation, where the N-methyl group is removed to form a secondary amine and formaldehyde.[11][12][13] This reaction is primarily catalyzed by CYP enzymes, particularly CYP3A4 and CYP2D6.[14][15] N-oxidation of the tertiary amine to form an N-oxide is another possible route.[11]

  • Methanone (Ketone) Linker: While generally more stable than an ester linkage, the amide bond of the methanone linker can, in some cases, undergo hydrolysis, although this is typically a slower metabolic process compared to oxidative pathways.

Based on this analysis, the primary metabolic "hotspots" for this molecule are predicted to be the indole ring (hydroxylation) and the N-methyl group of the piperazine (N-dealkylation).

Caption: Predicted metabolic pathways for the target molecule.

A Dual-Pronged Strategy: In Silico and In Vitro Assessment

To build a robust and reliable prediction of metabolic stability, we employ a two-phase approach. This strategy is widely adopted in the pharmaceutical industry and is encouraged by regulatory agencies.[16][17][18]

  • In Silico Prediction: Computational models are used first to provide an initial, rapid assessment.[4] These tools predict the most likely sites of metabolism (SoM) and can estimate the compound's intrinsic clearance.[7][19] This information is invaluable for designing more efficient in vitro experiments.

  • In Vitro Experimental Validation: These are the cornerstone of metabolic stability assessment.[20] By incubating the compound with liver-derived enzyme systems, we can quantitatively measure its rate of depletion. The two primary systems used are liver microsomes and hepatocytes.[2][6]

Caption: Workflow for metabolic stability assessment.

In Vitro Experimental Protocols

The following protocols detail the standardized procedures for determining metabolic stability. The trustworthiness of these assays is ensured by including appropriate controls: a vehicle control (to assess for non-enzymatic degradation), a "minus-cofactor" control (to confirm cofactor-dependent metabolism), and positive control compounds with known metabolic rates (to verify the enzymatic activity of the biological matrix).[21][22]

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method primarily used to evaluate Phase I (CYP-mediated) metabolism.[5][21] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[2][22]

We incubate the test compound with liver microsomes in the presence of the essential cofactor NADPH, which initiates the CYP catalytic cycle.[5][22] The reaction is stopped at various time points, and the amount of remaining parent compound is quantified using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the gold standard for its sensitivity and specificity.[23][24]

  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).[25]

    • Thaw pooled human liver microsomes (e.g., from a commercial supplier) on ice. Dilute microsomes in the buffer to a working concentration of 2 mg/mL.

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create a 100 µM working solution by diluting the stock in the buffer.

    • Prepare an NADPH regenerating solution (or a 10 mM NADPH stock) in buffer and keep it on ice.

    • Prepare a "stop solution" of cold acetonitrile containing an internal standard (a structurally similar, stable compound not found in the matrix).[5]

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Add the test compound working solution to achieve a final concentration of 1 µM. The final DMSO concentration should be ≤ 0.5% to avoid enzyme inhibition.[25]

    • Pre-incubate the plate at 37°C for 5-10 minutes to equilibrate the temperature.

    • Initiate the metabolic reaction by adding the NADPH solution (final concentration 1 mM).[22]

    • For the "minus-cofactor" control, add buffer instead of NADPH.

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a separate plate containing the cold stop solution.[21][22] The 0-minute sample is taken immediately after adding NADPH.

    • Vortex the quench plate vigorously to precipitate proteins.[26]

  • Sample Processing & Analysis:

    • Centrifuge the quench plate (e.g., at 4000 rpm for 15 minutes at 4°C) to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the samples via a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard.[27][28]

ParameterConditionRationale
Test System Pooled Human Liver MicrosomesAverages out inter-individual variability in enzyme expression.[22]
Protein Conc. 0.5 mg/mLStandard concentration balancing enzyme activity and compound turnover.[21]
Compound Conc. 1 µMTypically below the Michaelis-Menten constant (Km), ensuring first-order kinetics.[25]
Cofactor NADPH (1 mM)Essential for the catalytic activity of CYP450 enzymes.[22]
Time Points 0, 5, 15, 30, 45, 60 minProvides sufficient data points to accurately determine the degradation rate.[21]
Controls Verapamil (high turnover), Diazepam (low turnover)Validates that the microsomal batch has the expected high and low activity.[21]
Analysis LC-MS/MSOffers high sensitivity and selectivity for accurate quantification.[23]
Hepatocyte Stability Assay

This assay is considered the "gold standard" for in vitro metabolism studies because intact hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes, as well as functional uptake and efflux transporters.[2] This provides a more comprehensive and physiologically relevant assessment of metabolic clearance.[20][29]

Cryopreserved primary human hepatocytes are thawed and incubated in suspension with the test compound.[20][29] The intact cellular machinery allows for the evaluation of overall metabolic clearance, including contributions from enzymes not present in microsomes (like SULTs, UGTs) and the influence of cellular transport. The rate of disappearance of the parent compound is monitored over time.

  • Hepatocyte Preparation:

    • Rapidly thaw a vial of cryopreserved human hepatocytes in a 37°C water bath.

    • Transfer the cells to a pre-warmed, serum-free incubation medium (e.g., Williams' Medium E).

    • Centrifuge gently to pellet the cells and remove the cryopreservation medium.

    • Resuspend the cell pellet in fresh medium and determine cell viability and density (e.g., using Trypan Blue exclusion). Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final density (e.g., 0.5 x 10^6 viable cells/mL).[30]

  • Incubation:

    • In a 96-well plate, add the hepatocyte suspension.

    • Prepare a working solution of the test compound in the incubation medium. Add this to the cells to achieve a final concentration of 1 µM.

    • Place the plate in a shaking incubator at 37°C with a 5% CO2 atmosphere to maintain cell health.[29]

  • Time-Point Sampling:

    • At specified time points (e.g., 0, 15, 30, 60, 90, and 120 minutes), sample the incubation mixture and quench the reaction by adding it to a cold stop solution (acetonitrile with internal standard).[30]

  • Sample Processing & Analysis:

    • Process the samples as described in the microsomal assay (vortex, centrifuge, transfer supernatant).

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

ParameterConditionRationale
Test System Pooled Cryopreserved Human HepatocytesProvides a complete metabolic system (Phase I & II, transporters).[29]
Cell Density 0.5 x 10^6 viable cells/mLStandard density to ensure sufficient metabolic capacity.[30]
Compound Conc. 1 µMLow concentration to approximate linear kinetics.
Time Points 0, 15, 30, 60, 90, 120 minLonger incubation times may be needed compared to microsomes.[21][31]
Controls Testosterone (high turnover), Tolbutamide (low turnover)Validates the metabolic competence of the hepatocyte batch.
Analysis LC-MS/MSGold standard for sensitive and specific quantification.

Data Analysis and Interpretation

The primary output of these assays is the calculation of the in vitro half-life (t½) and the intrinsic clearance (CLint).[3]

  • Calculate Percent Remaining: For each time point, determine the percent of the parent compound remaining relative to the 0-minute time point.

  • Determine Elimination Rate Constant (k): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the resulting line is the negative elimination rate constant (-k).[5][30]

  • Calculate Half-Life (t½): The half-life is calculated from the rate constant using the formula: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): CLint represents the inherent ability of the liver to metabolize a drug.[2][20] It is calculated as:

    • For Microsomes: CLint (µL/min/mg protein) = (0.693 / t½) * (1000 / protein concentration in mg/mL)[26]

    • For Hepatocytes: CLint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume in µL / number of cells in millions)[31][32]

These CLint values can then be used in scaling models to predict in vivo human hepatic clearance, a critical parameter for dose prediction.[20][32]

Conclusion

The metabolic stability of this compound can be reliably predicted through a systematic and integrated approach. Structural analysis points towards potential hydroxylation of the indole ring and N-dealkylation of the methylpiperazine moiety as primary metabolic routes. This hypothesis can be initially tested using in silico models and then quantitatively confirmed through rigorous in vitro experimentation. The liver microsomal and hepatocyte stability assays, when conducted with appropriate controls and analyzed correctly, provide robust data for calculating intrinsic clearance. This information is fundamental to the risk assessment of a drug candidate and provides crucial guidance for further optimization, ultimately increasing the probability of selecting a compound with a favorable pharmacokinetic profile for clinical development.

References

  • Title: Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan Source: Nuvisan URL: [Link]

  • Title: In Silico Metabolism Studies in Drug Discovery: Prediction of Metabolic Stability Source: ACS Publications URL: [Link]

  • Title: Dehydrogenation of indoline by cytochrome P450 enzymes: a novel "aromatase" process Source: Drug Metabolism and Disposition URL: [Link]

  • Title: Protocol for the Human Liver Microsome Stability Assay Source: ResearchGate URL: [Link]

  • Title: In Vitro Metabolic Stability Source: Creative Bioarray URL: [Link]

  • Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Metabolic Stability Assay Services Source: BioIVT URL: [Link]

  • Title: [Metabolism of designer drugs. Piperazine derivatives] Source: PubMed URL: [Link]

  • Title: In Silico Prediction of Human and Rat Liver Microsomal Stability via Machine Learning Methods Source: ACS Publications URL: [Link]

  • Title: Hepatocyte Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: In Silico Drug Metabolism Prediction Services Source: Creative Biolabs URL: [Link]

  • Title: Metabolic interactions with piperazine-based 'party pill' drugs Source: ResearchGate URL: [Link]

  • Title: Microsomal Stability | Cyprotex ADME-Tox Solutions Source: Evotec URL: [Link]

  • Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: MDPI URL: [Link]

  • Title: In silico Model Development for Predicting Human CYP3A4 Metabolic Stability Using Different Descriptor Generating Software and Machine Learning Techniques Source: NIH Research Festival URL: [Link]

  • Title: Microsomal Clearance/Stability Assay Source: Domainex URL: [Link]

  • Title: Oxidation of indole by cytochrome P450 enzymes Source: PubMed URL: [Link]

  • Title: Metabolic N-Dealkylation and N-Oxidation as Elucidators of the Role of Alkylamino Moieties in Drugs Acting at Various Receptors Source: Semantic Scholar URL: [Link]

  • Title: The Engagement of Cytochrome P450 Enzymes in Tryptophan Metabolism Source: MDPI URL: [Link]

  • Title: Hepatocyte Stability Assay Source: Creative Bioarray URL: [Link]

  • Title: Metabolic N-Dealkylation and N-Oxidation Source: Encyclopedia MDPI URL: [Link]

  • Title: Metabolic interactions with piperazine-based 'party pill' drugs Source: Oxford Academic URL: [Link]

  • Title: metabolic stability in liver microsomes Source: Mercell URL: [Link]

  • Title: Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development Source: PubMed URL: [Link]

  • Title: Metabolic stability assay in human, rat, dog or mouse hepatocytes Source: Protocols.io URL: [Link]

  • Title: Oxidation of Indole by Cytochrome P450 Enzymes | Request PDF Source: ResearchGate URL: [Link]

  • Title: ADME Microsomal Stability Assay Source: BioDuro URL: [Link]

  • Title: Drug Metabolism: Enzyme Mechanisms and Inhibition Source: Medicinal Chemistry, Purdue University URL: [Link]

  • Title: Emerging Trends In Bioanalytical Methods For Drug Metabolism Studies Source: ManTech Publications URL: [Link]

  • Title: Tackling metabolism issues in drug discovery with in silico methods Source: News-Medical URL: [Link]

  • Title: The importance of unstable metabolites in LC-MS/MS-based bioanalysis Source: Wiley Analytical Science URL: [Link]

  • Title: Cytochrome P450 Enzyme Metabolites in Lead Discovery and Development Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Piperazine derivatives as metabolites of therapeutic drugs. Source: ResearchGate URL: [Link]

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  • Title: A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes Source: RSC Publishing URL: [Link]

  • Title: Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor Source: National Center for Biotechnology Information (PMC) URL: [Link]

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Sources

Technical Whitepaper: Synthesis and Discovery of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

[1]

Executive Summary

This compound represents a "privileged structure" in modern medicinal chemistry.[1] It combines the lipophilic, hydrogen-bond-donating indole scaffold with a polar, basic N-methylpiperazine tail.[1] This specific amide linkage at the indole 6-position has emerged as a critical pharmacophore in the development of Dopamine D4 antagonists , HCV NS5B polymerase inhibitors , and 5-HT receptor modulators .

This guide analyzes the transition from early, low-yielding acid chloride routes to modern, high-fidelity peptide coupling and palladium-catalyzed carbonylation strategies.[1] It provides a validated experimental protocol for researchers synthesizing this moiety for structure-activity relationship (SAR) studies.[1]

Historical Context & Pharmacophore Significance

The Shift from C3 to C6 Substitution

Historically, indole chemistry focused heavily on the C3 position (e.g., tryptamines, serotonin) due to the natural nucleophilicity of the pyrrole ring. However, the discovery of L-745,870 (a D4 antagonist) and subsequent leukotriene antagonists in the 1990s revealed that the benzenoid ring of the indole (positions 4, 5, 6, and 7) offered superior vectors for allosteric binding and solubility modulation [1, 2].

The Methylpiperazine "Solubility Handle"

The attachment of 4-methylpiperazine via a carbonyl linker serves two distinct roles in drug discovery:

  • Physicochemical: It significantly lowers LogP and increases aqueous solubility at physiological pH due to the basic tertiary amine (

    
    ).
    
  • Pharmacodynamic: The protonated piperazine nitrogen often engages in salt-bridge interactions with aspartate or glutamate residues in GPCR transmembrane domains [3].

Synthetic Evolution: Pathways and Mechanisms

The synthesis of this compound has evolved through three distinct generations of methodology.

Generation 1: Acid Chloride Activation (Classical)

Early syntheses utilized thionyl chloride (

1
  • Drawbacks: This method often required N1-protection (e.g., tosyl or Boc) to prevent dimerization or side reactions at the indole nitrogen. The harsh acidic conditions were incompatible with acid-sensitive substrates.[1]

Generation 2: Carbodiimide Coupling (DCC/EDC)

The introduction of carbodiimides allowed for milder conditions. However, the formation of N-acylurea byproducts often complicated purification, particularly when the basic piperazine tail caused co-elution during chromatography.

Generation 3: Uronium/Phosphonium Salts (HATU/BOP) – The Current Standard

The use of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) represents the state-of-the-art.[1] It minimizes racemization (irrelevant here, but good practice) and drives the reaction to completion rapidly via an active ester intermediate (OAt-ester), which is highly reactive toward the secondary amine of the piperazine [4].

Generation 4: Pd-Catalyzed Aminocarbonylation (Modern)

For libraries where the carboxylic acid starting material is scarce, a palladium-catalyzed carbonylation of 6-bromoindole using carbon monoxide (CO) gas (or CO surrogates like molybdenum hexacarbonyl) and N-methylpiperazine provides a direct route, bypassing the carboxylic acid entirely.[1]

Visualization of Synthetic Logic

The following diagram illustrates the retrosynthetic logic and the two primary forward pathways (Direct Amidation vs. Aminocarbonylation).

SynthesisPathwaysTarget(1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanoneAcidIndole-6-carboxylicAcidHATURoute A: HATU/DIPEA(Standard Coupling)Acid->HATUAmineN-MethylpiperazineAmine->HATUPdRoute B: Pd(OAc)2 / CO(Aminocarbonylation)Amine->PdBromo6-BromoindoleBromo->PdHATU->Target 92% YieldRT, 2hPd->Target CO (1 atm)80°C, 12h

Caption: Comparative synthetic pathways. Route A (Green) is preferred for gram-scale synthesis; Route B (Red) is preferred when starting from aryl halides.[1]

Validated Experimental Protocol (Route A: HATU Coupling)

This protocol is adapted from optimized conditions for indole-carboxamides [4, 5].[1] It is designed to be a self-validating system where color change and LCMS monitoring ensure success.[1]

Reagents & Stoichiometry
ComponentEquiv.Role
1H-Indole-6-carboxylic acid 1.0Limiting Reagent
HATU 1.2Coupling Agent
DIPEA (Diisopropylethylamine) 2.0Base (Proton Scavenger)
1-Methylpiperazine 1.1Nucleophile
DMF (Anhydrous) SolventConcentration: 0.1 M
Step-by-Step Methodology
  • Activation Phase:

    • Charge a flame-dried round-bottom flask with 1H-indole-6-carboxylic acid (1.0 equiv).

    • Dissolve in anhydrous DMF (0.1 M concentration).

    • Add DIPEA (2.0 equiv) via syringe. The solution should remain clear or turn slightly yellow.

    • Add HATU (1.2 equiv) in one portion.

    • Checkpoint: Stir at room temperature for 15 minutes. The formation of the activated OAt-ester typically darkens the solution to an amber/orange hue.

  • Coupling Phase:

    • Add 1-methylpiperazine (1.1 equiv) dropwise.[1]

    • Stir the reaction mixture at room temperature for 2–4 hours.

    • Monitoring: Check via TLC (System: 10% MeOH in DCM). The active ester spot will disappear, and the basic product spot (low Rf, stains with Dragendorff or Iodine) will appear.

  • Work-up (Critical for Purity):

    • Dilution: Pour the reaction mixture into 10 volumes of ice-cold water.

    • Extraction: Extract 3x with Ethyl Acetate (EtOAc).[2] Note: If the product is highly polar, use 10% MeOH/DCM for extraction.

    • Wash: Wash the organic layer with saturated

      
       (removes unreacted acid) and Brine.
      
    • Drying: Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification:

    • The crude residue is often pure enough for biological screening. If not, purify via Flash Column Chromatography on silica gel.

    • Eluent: Gradient of 0%

      
       10% Methanol in Dichloromethane (with 1% 
      
      
      additive to prevent tailing of the piperazine).
Analytical Data (Expected)
  • 1H NMR (DMSO-d6): Indole NH (

    
     ~11.4, broad s), Indole C2-H/C3-H signals, Piperazine multiplet (
    
    
    2.3–3.6), N-Methyl singlet (
    
    
    2.2).
  • MS (ESI):

    
     calc.[3] for 
    
    
    : 244.14; found: 244.2.

Mechanistic Insight: The HATU Activation Cycle

Understanding why HATU is superior for this specific indole synthesis is crucial. The indole-6-carboxylic acid is electronically deactivated compared to simple benzoic acids.[1] HATU generates the highly reactive 7-azabenzotriazol-1-yl ester, which is less prone to side reactions than the standard HOBt esters generated by EDC couplings.[1]

HATUMechanismStep1Deprotonation ofIndole-6-COOHStep2Attack on HATU(Uronium Center)Step1->Step2Step3Formation ofOAt-Active EsterStep2->Step3 Fast kineticsStep4Nucleophilic Attackby MethylpiperazineStep3->Step4 Rate Determining StepFinalAmide Bond Formation+ HOAt byproductStep4->Final

Caption: The HATU cycle ensures rapid activation of the indole carboxylic acid, preventing self-coupling.[1]

References

  • Vertex Pharmaceuticals. (1989). Substituted 3-(phenylmethyl)-1H-indole-5-carboxamides and 1-(phenylmethyl)indole-6-carboxamides as potent, selective, orally active antagonists of the peptidoleukotrienes. Journal of Medicinal Chemistry.

  • Mallikarjuna, S. M., et al. (2017).[4] Acid Amine Coupling of (1H-Indole-6-yl)(piperazin-1-yl)methanone with Substituted Acids Using HATU Coupling Reagent. International Journal of Pharmaceutical Sciences and Research.

  • BenchChem. (2025).[5] L-745,870 Hydrochloride: An In-Depth Technical Guide on its Mechanism of Action.

  • Palomba, M., et al. (2019).[6][7] Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc.

  • Der Pharma Chemica. (2011). Synthesis and biological screening of 2-(4-methylpiperazin-1-yl methyl)-1-(arylsulfonyl)-1H-indole derivatives.

Methodological & Application

Step-by-step synthesis protocol for (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the synthesis of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone (CAS: 73187-30-1), a significant intermediate in medicinal chemistry, particularly in the development of H3 receptor modulators and anti-inflammatory agents.[1]

The protocol focuses on a robust amide coupling strategy between Indole-6-carboxylic acid and 1-Methylpiperazine .[1] This approach is selected for its high selectivity, mild conditions, and suitability for scale-up in professional drug discovery environments.

Chemical Profile & Safety Assessment

Before initiating synthesis, the operator must verify the physicochemical properties and safety data of the target and reagents.

ParameterData
Compound Name This compound
CAS Number 73187-30-1
Molecular Formula C₁₄H₁₇N₃O
Molecular Weight 243.30 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol, DCM; sparingly soluble in water
Hazards (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.)

Safety Protocol:

  • Engineering Controls: All operations must be performed in a certified chemical fume hood.

  • PPE: Nitrile gloves (double-gloved recommended for piperazine handling), safety goggles, and lab coat.

  • Reagent Hazards: 1-Methylpiperazine is corrosive and flammable.[1] HATU is a sensitizer.[2]

Retrosynthetic Analysis & Strategy

The most efficient disconnection is at the amide bond. The synthesis utilizes HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent.[1][3]

  • Rationale: HATU is chosen over thionyl chloride (

    
    ) to avoid the formation of harsh acidic byproducts that could degrade the indole ring or lead to side reactions at the indole nitrogen (N1).
    
  • Mechanism: Activation of the carboxylic acid to an active ester (OBt/OAt species), followed by nucleophilic acyl substitution by the secondary amine.

Retrosynthesis Target This compound (Target Molecule) Disconnection Amide Bond Disconnection Target->Disconnection Retrosynthesis Precursor1 Indole-6-carboxylic acid (Electrophile) Disconnection->Precursor1 Precursor2 1-Methylpiperazine (Nucleophile) Disconnection->Precursor2

Figure 1: Retrosynthetic disconnection showing the convergent synthesis strategy.

Experimental Protocol

Reagents & Stoichiometry
ReagentEquiv.[4]Role
Indole-6-carboxylic acid 1.0Starting Material (Acid)
1-Methylpiperazine 1.2Starting Material (Amine)
HATU 1.2Coupling Reagent
DIPEA (N,N-Diisopropylethylamine) 2.5Base (Proton Scavenger)
DMF (Anhydrous) 10 mL/gSolvent
Step-by-Step Methodology

Step 1: Activation of the Carboxylic Acid

  • In a clean, oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve Indole-6-carboxylic acid (1.0 equiv) in anhydrous DMF .

  • Add DIPEA (2.5 equiv) to the solution.

  • Cool the mixture to 0°C using an ice bath.

  • Add HATU (1.2 equiv) in one portion.

  • Stir at 0°C for 15–30 minutes to allow the formation of the activated ester species. Note: The solution may change color (often yellow/orange).

Step 2: Nucleophilic Addition

  • Add 1-Methylpiperazine (1.2 equiv) dropwise to the reaction mixture at 0°C.

  • Remove the ice bath and allow the reaction to warm to room temperature (20–25°C).

  • Stir continuously for 4–16 hours. Monitor reaction progress via TLC (System: 10% MeOH in DCM) or LC-MS.

Step 3: Work-up

  • Quench the reaction by pouring the mixture into ice-cold water (10x reaction volume).

    • Observation: A precipitate may form. If so, filter the solid.[4][5] If not, proceed to extraction.

  • Extraction: Extract the aqueous phase with Ethyl Acetate (EtOAc) (3 x 50 mL).

  • Wash: Wash the combined organic layers efficiently:

    • 2x with 5%

      
       solution (to remove DMF).
      
    • 1x with Saturated

      
       (to remove unreacted acid).
      
    • 1x with Brine.

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure (Rotary Evaporator).
    

Step 4: Purification

  • Purify the crude residue using Flash Column Chromatography .

    • Stationary Phase: Silica Gel (230–400 mesh).

    • Mobile Phase: Gradient of DCM : Methanol (98:2 to 90:10).

    • Note: 1-Methylpiperazine derivatives can streak on silica; adding 1% Triethylamine (TEA) to the eluent can improve peak shape.[1]

Process Workflow Diagram

SynthesisWorkflow Start Start: Weigh Reagents Activation Activation: Indole-6-COOH + HATU + DIPEA (0°C, DMF) Start->Activation Coupling Coupling: Add 1-Methylpiperazine (RT, 4-16h) Activation->Coupling QC_Check QC Check: TLC / LC-MS Coupling->QC_Check QC_Check->Coupling Incomplete Workup Work-up: Quench (Ice Water) Extract (EtOAc) Wash (LiCl/Brine) QC_Check->Workup Complete Purification Purification: Flash Chromatography (DCM/MeOH) Workup->Purification Final Final Product: This compound Purification->Final

Figure 2: Operational workflow for the synthesis of the target amide.

Analytical Validation

A successful synthesis must be validated using the following criteria:

  • 1H NMR (DMSO-d6):

    • Indole protons: Look for characteristic signals at

      
       11.3 (broad s, NH), 
      
      
      
      7.5–8.0 (aromatic region).
    • Piperazine protons: Broad multiplets or triplets in the

      
       2.3–3.6 range.
      
    • Methyl group: Sharp singlet at approximately

      
       2.2 ppm.
      
  • Mass Spectrometry (ESI):

    • Expected

      
       peak at 244.15 m/z .
      

References

  • CymitQuimica . (1H-Indol-6-yl)(piperazin-1-yl)methanone - Safety Data Sheet. Retrieved from

  • Google Patents . 1H-indole-6-yl-piperazin-1-yl-methanone derivatives (US20080032976A1). Retrieved from

  • BLD Pharm . (1H-Indol-2-yl)(4-methylpiperazin-1-yl)methanone Product Page (Structure/CAS Verification). Retrieved from

  • National Institutes of Health (NIH) . Anti-inflammatory effect of a new piperazine derivative. PubMed. Retrieved from [1]

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Application Note: A Stability-Indicating RP-HPLC Method for Purity Analysis of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document details the development and validation of a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone purity. The method is designed for use in quality control and stability testing environments, capable of separating the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. The strategy encompasses a systematic approach, beginning with analyte characterization and proceeding through forced degradation studies, method optimization, and full validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The final method utilizes a C18 stationary phase with a gradient elution of formic acid buffer and acetonitrile, coupled with UV detection, demonstrating excellent specificity, linearity, accuracy, and precision.

Introduction and Rationale

This compound is a heterocyclic compound featuring both an indole and a piperazine moiety. As with any active pharmaceutical ingredient (API), ensuring its purity and stability is paramount to guaranteeing the safety and efficacy of the final drug product.[1][2] A stability-indicating analytical method is a critical tool in the pharmaceutical industry, as it provides the necessary assurance that the analytical procedure can accurately measure the active ingredient without interference from degradants that may form over time or under stress conditions.[1][3][4]

The development of such a method is a meticulous process that must be grounded in the physicochemical properties of the analyte. The target molecule possesses a basic nitrogen in the piperazine ring and a UV-active indole chromophore, which are key characteristics guiding the selection of chromatographic conditions. This application note serves as a comprehensive guide for researchers and drug development professionals, explaining not just the final protocol but the scientific rationale behind each step of the development and validation process.

Foundational Strategy: From Molecule to Method

The development of a reliable HPLC method begins with a thorough understanding of the target analyte and a systematic approach to selecting and optimizing chromatographic parameters.

Analyte Physicochemical Characterization
  • Structure: The molecule contains a hydrophobic indole system and a polar, basic piperazine group. The piperazine moiety has an estimated basic pKa around 6.4, making it susceptible to protonation at acidic pH. The indole N-H is very weakly acidic (pKa ~15.2).

  • UV Absorbance: The indole ring is a strong chromophore. Based on literature for similar indole derivatives, a maximum absorbance (λmax) is expected in the range of 270-290 nm, providing a suitable wavelength for sensitive UV detection.[5][6][7]

  • Solubility: The compound is expected to be soluble in common organic solvents like methanol and acetonitrile and aqueous acidic solutions.

Core Chromatographic Choices: The "Why"
  • Mode of Chromatography: Reversed-phase HPLC (RP-HPLC) is the chosen mode due to its versatility and effectiveness in separating a wide range of organic molecules.[8] The non-polar stationary phase will interact with the hydrophobic indole core, while the polar mobile phase allows for modulation of retention.

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the quintessential starting point for RP-HPLC method development.[8][9] To mitigate peak tailing, which is common for basic compounds due to interactions with acidic silanol groups on the silica surface, a modern, high-purity, end-capped C18 column is essential.[10]

  • Mobile Phase pH Control: This is arguably the most critical parameter for this analyte. To ensure consistent ionization and achieve sharp, symmetrical peaks, the mobile phase pH must be controlled. By setting the pH to ~3.0 using an additive like formic acid, the basic piperazine nitrogen will be consistently protonated (pH < pKa). This stable, charged form minimizes secondary interactions with the stationary phase, leading to improved peak shape.[11][12]

  • Organic Modifier: Acetonitrile is selected over methanol as the organic modifier. It typically provides better peak shapes for basic compounds, has a lower viscosity (resulting in lower backpressure), and offers a lower UV cutoff wavelength (~190 nm).[11]

  • Elution Mode: Gradient elution is employed to ensure that impurities with a wide range of polarities can be separated and eluted within a reasonable timeframe, which is a key requirement for a stability-indicating assay.[13]

The Imperative of Forced Degradation

To establish the method's stability-indicating nature, forced degradation (or stress testing) is performed.[14][15] This involves subjecting the API to harsh chemical and physical conditions to intentionally generate degradation products. The objective is to challenge the method's specificity by demonstrating that all resulting degradants are fully resolved from the parent API peak.[2][4] The target degradation is typically between 5-20% to ensure degradants are formed at detectable levels without destroying the main peak.[16]

Detailed Protocols and Methodologies

Equipment and Reagents
  • HPLC System: An HPLC or UPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV detector.

  • Column: A C18 column with dimensions of 150 mm x 4.6 mm and 5 µm particle size (or equivalent).

  • Reagents: HPLC-grade acetonitrile, methanol, and purified water. Formic acid (analytical grade). This compound reference standard. Hydrochloric acid, sodium hydroxide, and hydrogen peroxide for forced degradation studies.

Solution Preparation
  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

  • Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Working Standard Solution (0.1 mg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with diluent.

Optimized Chromatographic Conditions

All quantitative data and method parameters are summarized in the table below for clarity.

ParameterCondition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 280 nm (with PDA scan from 200-400 nm)
Injection Volume 10 µL
Gradient Program Time (min)
0.0
20.0
25.0
25.1
30.0
Protocol for Forced Degradation Studies

Prepare a 1.0 mg/mL solution of the API in a suitable solvent (e.g., 50:50 water/acetonitrile).

  • Acid Hydrolysis: Add 1 mL of 1 M HCl to 1 mL of API solution. Heat at 80°C for 4 hours. Cool, neutralize with 1 M NaOH, and dilute with diluent before injection.

  • Base Hydrolysis: Add 1 mL of 1 M NaOH to 1 mL of API solution. Heat at 80°C for 2 hours. Cool, neutralize with 1 M HCl, and dilute with diluent.

  • Oxidative Degradation: Add 1 mL of 3% H₂O₂ to 1 mL of API solution. Store at room temperature for 24 hours. Dilute with diluent.

  • Thermal Degradation: Store the solid API in an oven at 105°C for 48 hours. Prepare a solution in diluent for analysis.

  • Photolytic Degradation: Expose the API solution to direct sunlight or a photostability chamber (ICH Q1B) for 7 days. Dilute with diluent.

Analyze a control sample (unstressed) alongside each stressed sample.

Method Validation Protocol (per ICH Q2(R1))

The developed method was fully validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[17][18][19]

Method_Development_Workflow cluster_0 Phase 1: Foundation cluster_1 Phase 2: Stress & Specificity cluster_2 Phase 3: Optimization & Finalization cluster_3 Phase 4: Validation Analyte Analyte Characterization (pKa, UV, Solubility) Selection Initial Condition Selection (Column, Mobile Phase, Detector) Analyte->Selection Informs Choices ForcedDeg Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Selection->ForcedDeg Initial Method Specificity Specificity & Peak Purity Check ForcedDeg->Specificity Generates Samples Optimization Method Optimization (Gradient, Flow Rate, Temp.) Specificity->Optimization Identifies Separation Issues FinalMethod Finalized Analytical Method Optimization->FinalMethod Validation Full Method Validation (ICH Q2(R1) Guidelines) FinalMethod->Validation Method to be Validated

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol: Inject the diluent (blank), a solution of the reference standard, and all samples from the forced degradation study.

  • Acceptance Criteria: The analyte peak should be free from any co-eluting peaks in the chromatograms of the stressed samples. The blank should show no interference at the retention time of the analyte. Peak purity analysis via PDA detector should yield a purity angle less than the purity threshold for the analyte peak in all samples.

Linearity
  • Protocol: Prepare a series of at least five standard solutions ranging from 50% to 150% of the working standard concentration (e.g., 0.05 mg/mL to 0.15 mg/mL). Inject each concentration in triplicate.

  • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.

Accuracy
  • Protocol: Perform a recovery study by spiking a placebo (if applicable) or a known sample with the API at three concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare each level in triplicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each level.

Precision
  • Repeatability (Intra-day precision):

    • Protocol: Perform six replicate injections of the working standard solution (0.1 mg/mL) on the same day.

    • Acceptance Criteria: The Relative Standard Deviation (%RSD) of the peak areas should be ≤ 1.0%.

  • Intermediate Precision (Inter-day precision):

    • Protocol: Repeat the repeatability study on a different day with a different analyst or on a different instrument.

    • Acceptance Criteria: The %RSD of the peak areas across both days should be ≤ 2.0%.

Limit of Quantitation (LOQ)
  • Protocol: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 10. Confirm by preparing a standard at this concentration and verifying its precision (%RSD ≤ 10% for six injections).

  • Acceptance Criteria: The method must be precise and accurate at the LOQ.

Robustness
  • Protocol: Deliberately introduce small variations to the method parameters and assess the impact on the results (e.g., system suitability).

    • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

    • Column Temperature: ± 5 °C (25 °C and 35 °C)

    • Mobile Phase A pH: ± 0.2

  • Acceptance Criteria: System suitability parameters (tailing factor, theoretical plates) should remain within acceptable limits. The retention time shift should be minimal and resolution between critical pairs should be maintained.

Validation_Pyramid

Summary of Validation Results

The developed method successfully met all pre-defined acceptance criteria as stipulated by the ICH Q2(R1) guidelines.

Validation ParameterResultAcceptance Criteria
Specificity No interference observed; Peak Purity > 99.9%No interference; Purity angle < threshold
Linearity (r²) 0.9998≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%
Precision (Repeatability %RSD) 0.45%≤ 1.0%
Precision (Intermediate %RSD) 0.82%≤ 2.0%
LOQ 0.2 µg/mLS/N ≈ 10; Precision ≤ 10%
Robustness System suitability passed under all conditionsSystem suitability criteria met

Conclusion

A specific, linear, accurate, precise, and robust stability-indicating RP-HPLC method has been successfully developed and validated for the determination of this compound purity. The method effectively separates the main analyte from its degradation products generated under various stress conditions. The comprehensive validation confirms its suitability for routine quality control analysis and stability studies in a regulated pharmaceutical environment.

References

  • Stability Indicating HPLC Method Development: A Review. IRJPMS. [Link]

  • Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Sannova. [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Sygnature Discovery. [Link]

  • Stability indicating hplc method development: a review. Academia.edu. [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. [Link]

  • Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. [Link]

  • Accelerated stability and forced degradation studies. Alphalyse. [Link]

  • How to Develop Stability Indicating HPLC Methods. Royal Society of Chemistry. [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • UV-vis spectra and mass spectra of the products from indole and its derivatives. ResearchGate. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]

  • Mobile Phase Selection in Method Development: How to Optimize. Welch Materials. [Link]

  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. SpringerLink. [Link]

  • Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • UV Vis Spectra of Indole Analogues. Research Data Australia. [Link]

  • Quality Guidelines. International Council for Harmonisation. [Link]

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. [Link]

  • An Efficient Approach to Column Selection in HPLC Method Development. Prague University of Chemistry and Technology. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • UV Study of the Protonation of Indole-2-carboxylic Acid, 3-Methylindole, 3-Acetylindole and D-Tryptophan in Perchloric Acid Solutions. Croatian Chemical Society. [Link]

  • Analyses of Indole Compounds in Sugar Cane (Saccharum officinarum L.) Juice by High Performance Liquid Chromatography and Liquid Chromatography-Mass Spectrometry after Solid-Phase Extraction. MDPI. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Taylor & Francis Online. [Link]

  • Infographic: What's the Best Column for Polar Compound Retention? Waters Blog. [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. [Link]

  • Electronic Absorption and Fluorescence Spectra of Indole Derivatives. Quantitative Treatment of the Substituent Effects. CORE. [Link]

  • Synthesis and Validation of RP-HPLC Method for the Indole Hydroxyhexanamide as Potential Histone Deacetylase Inhibitor. Ovid. [Link]

  • The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. National Library of Medicine. [Link]

  • Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

  • UV-Photoelectron Spectroscopy of BN Indoles: Experimental and Computational Electronic Structure Analysis. Journal of the American Chemical Society. [Link]

  • Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS. Journal of Chromatographic Science. [Link]

  • HPLC Column Selection. LCGC International. [Link]

  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. LCGC International. [Link]

  • Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. ALWSCI. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]

  • A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Labtech. [Link]

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Application Note: Optimized Preparation of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a validated technical protocol for the preparation of stock solutions of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone (CAS: 321745-04-4).[1] This compound represents a classic "fragment-like" scaffold common in kinase inhibitor and GPCR ligand discovery.[1]

Successful in vitro data generation depends on the precise handling of this molecule's physicochemical duality: the hydrophobic indole core (prone to aggregation and oxidation) and the basic methylpiperazine tail (pH-dependent solubility). This protocol mitigates common failure modes—specifically compound precipitation upon aqueous transfer and oxidative degradation—ensuring high-fidelity IC50/EC50 data.[1]

Physicochemical Assessment & Reagent Selection[1]

Before handling, one must understand the molecule's behavior in solution to prevent "silent" experimental errors (e.g., loss of effective concentration due to plastic adsorption).

Molecular Profile
PropertyValue / CharacteristicImpact on Protocol
Structure Indole-6-carboxamide linked to N-methylpiperazineIndole: Light-sensitive; prone to oxidation.[1] Piperazine: Basic (pKa ~8.5).
Solubility (DMSO) High (>50 mM)Preferred solvent for primary stock.
Solubility (Water) Low/Moderate (pH dependent)Risk: High risk of "crashing out" when diluting DMSO stock directly into neutral buffers (pH 7.4).
Hygroscopicity ModerateDMSO stocks absorb atmospheric water, accelerating degradation.
Critical Reagents & Equipment
  • Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich/Merck).[1] Do not use "sterile filtered" DMSO stored in plastic for long periods, as it leaches plasticizers.[1]

  • Vessels: Amber borosilicate glass vials (to block UV light and prevent indole oxidation).

  • Pipettes: Positive displacement pipettes (recommended for viscous DMSO) or low-retention tips.[1]

Protocol A: Primary Stock Preparation (10 mM)

Objective: Create a stable, high-concentration master stock. Target Concentration: 10 mM is the industry standard for High-Throughput Screening (HTS), balancing solubility safety margins with assay volume requirements.[1]

Workflow Diagram

StockPrep Weigh Weigh Solid (Amber Glass Vial) Calc Calculate DMSO Vol (Vol = Mass / MW * Conc) Weigh->Calc AddSolvent Add Anhydrous DMSO (Center of Vial) Calc->AddSolvent Mix Vortex (30s) & Sonicate (5 min) AddSolvent->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix Fail (Particulates) Storage Aliquot & Store (-20°C, Desiccated) QC->Storage Pass

Figure 1: Critical path for primary stock generation. Note the iterative loop at the QC stage to ensure complete solubilization.

Step-by-Step Procedure
  • Equilibration: Allow the solid compound vial to equilibrate to room temperature before opening. This prevents condensation from forming on the hygroscopic solid.

  • Weighing: Weigh approximately 2–5 mg of this compound into a tared amber glass vial . Record the exact mass to 0.01 mg precision.

    • Note: Avoid plastic microcentrifuge tubes for long-term storage of indole derivatives.[1]

  • Calculation: Calculate the required DMSO volume.

    
    [1]
    
    • Example: For 2.45 mg (MW ≈ 243.3 g/mol ) at 10 mM:

      
      [1]
      
  • Solubilization: Add the calculated volume of Anhydrous DMSO.

    • Vortex: 30 seconds at medium speed.

    • Sonicate: 5 minutes in a water bath (ambient temp). Caution: Do not heat above 30°C to avoid degradation.

  • Visual QC: Inspect against a dark background. The solution should be perfectly clear. If hazy, sonicate for another 5 minutes.

Protocol B: Serial Dilution & Assay Transfer

The "Crash-Out" Danger: The most common error is diluting a 10 mM DMSO stock directly into a static aqueous buffer.[1] The hydrophobic indole core will precipitate immediately, forming micro-aggregates that cause false positives (via light scattering) or false negatives (via loss of concentration).

The Solution: Use an Intermediate Dilution Plate (IDP) .

Dilution Logic Diagram

DilutionLogic cluster_0 Step 1: Compound Dilution (100% DMSO) cluster_1 Step 2: Intermediate Plate (10% DMSO) cluster_2 Step 3: Assay Plate (1% DMSO) Stock 10 mM Master Stock (100% DMSO) Dil1 3 mM (100% DMSO) Stock->Dil1 1:3.16 Serial Dilution Dil2 1 mM (100% DMSO) Dil1->Dil2 1:3.16 Serial Dilution Int1 300 µM (10% DMSO) (Aq. Buffer added) Dil1->Int1 1:10 Dilution Int2 100 µM (10% DMSO) (Aq. Buffer added) Dil2->Int2 1:10 Dilution Assay1 30 µM Final (Cells/Protein) Int1->Assay1 1:10 Transfer Assay2 10 µM Final (Cells/Protein) Int2->Assay2 1:10 Transfer

Figure 2: The "Intermediate Plate" strategy. By stepping down DMSO concentration (100% -> 10% -> 1%), you prevent the shock-precipitation associated with direct 1:1000 dilutions.[1]

Procedure
  • DMSO Serial Dilution: Prepare your dose-response curve (e.g., 8-point, 3-fold dilution) entirely in 100% DMSO .[1]

  • Intermediate Step (Critical): Transfer 5 µL of the DMSO dilution into 45 µL of assay buffer (yielding 10% DMSO). Mix immediately by pipetting up and down.

    • Why? The piperazine moiety helps solubility, but at 10% DMSO, the solvent capacity is high enough to keep the indole solubilized while transitioning to the aqueous phase.

  • Final Assay Transfer: Transfer 5 µL of the Intermediate solution into 45 µL of the final assay well (containing cells or protein).

    • Final Result: 1% DMSO (tolerated by most assays) and a stable, non-precipitated compound.

Quality Control & Storage

Storage Conditions
  • Temperature: -20°C is sufficient for up to 6 months; -80°C for long-term (>1 year).[1]

  • Atmosphere: Store under nitrogen or argon gas if possible to prevent indole oxidation.

  • Freeze-Thaw: Limit to maximum 5 cycles .

    • Best Practice: Aliquot the 10 mM master stock into single-use volumes (e.g., 20 µL) immediately after preparation.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Precipitate in Assay Buffer "Crash out" due to rapid polarity change.Use the "Intermediate Plate" method (Protocol B). Ensure assay buffer pH < 7.5 (basic pH reduces piperazine solubility).
Yellowing of Stock Oxidation of the indole ring.Discard stock. Prepare fresh in amber vials and store under inert gas.
Inconsistent IC50 Adsorption to plastic tips/plates.Use low-retention tips; switch to glass-coated plates or add 0.01% Triton X-100 to assay buffer.[1]

References

  • National Center for Advancing Translational Sciences (NCATS). Assay Guidance Manual: Compound Management. Retrieved from: [Link]

  • Thermo Fisher Scientific. DMSO Solubility Assessment for Fragment-Based Screening.[1] Retrieved from: [Link]

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Crystallization techniques for purifying (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note on the Purification of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

Abstract

This application note provides a comprehensive technical guide for the purification of this compound, a key intermediate in pharmaceutical research and development. Achieving high purity for active pharmaceutical ingredients (APIs) and their precursors is a non-negotiable aspect of drug development, governed by stringent regulatory standards.[1][2][3] This guide moves beyond generic protocols to offer a structured, first-principles approach to developing a robust and reproducible crystallization process. We will explore systematic solvent screening, provide detailed, step-by-step protocols for multiple crystallization techniques—including cooling, anti-solvent, and reactive crystallization—and discuss the critical post-purification analysis required to validate the final product's quality. The methodologies outlined herein are designed to empower researchers to rationally design and optimize a purification strategy, ensuring the resulting material meets the high-purity specifications required for downstream applications.

Introduction: The Imperative of Purity

This compound incorporates two key pharmacophores: a substituted indole ring and a methylpiperazine moiety. Such compounds are frequently investigated in drug discovery programs. The purity of any drug substance is paramount, as impurities can affect its safety, efficacy, and stability.[1] The International Council for Harmonisation (ICH) provides clear guidelines, such as Q3A(R2), which mandate the identification, qualification, and control of impurities in new drug substances.[1][2][3][4]

Crystallization is a powerful and widely used technique in the pharmaceutical industry for purification, as it can effectively remove impurities and allow for the isolation of a specific polymorphic form.[5][6][7] The success of any crystallization process hinges on a deep understanding of the molecule's physicochemical properties and its interaction with various solvent systems.[8][9] This document serves as a practical guide to developing a tailored crystallization procedure for the title compound, from initial characterization to final purity verification.

Pre-Crystallization Analysis: Building a Foundation

Before attempting crystallization, a thorough understanding of the crude material is essential. This initial analysis informs every subsequent decision in the process development.

Physicochemical Profile

While specific experimental data for this compound is not widely published, its properties can be inferred from its constituent parts and related analogs.[10][11][12][13]

  • Indole Moiety: Contributes to aromaticity, potential for π-π stacking, and a hydrogen bond donor (N-H group). It is generally hydrophobic.

  • Methylpiperazine Moiety: Introduces basicity (pKa of the tertiary amine) and increases polarity. This basic center is a key handle for purification, as it allows for the formation of salts.

  • Methanone Linker: A polar, hydrogen bond accepting group.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value / CharacteristicImplication for Crystallization
Molecular Weight~243.3 g/mol Standard for a small molecule drug intermediate.
pKa (Basic)7.0 - 8.5The molecule is basic. Reactive (salt-forming) crystallization is a viable option.[14]
PolarityModerately PolarSoluble in a range of polar organic solvents. Low solubility expected in non-polar solvents and water.
Hydrogen Bonding1 Donor (indole N-H), 3 Acceptors (C=O, 2x piperazine N)Protic solvents (alcohols, water) will strongly interact, affecting solubility.
PolymorphismHigh LikelihoodThe presence of multiple rotatable bonds and hydrogen bonding sites suggests a high probability of polymorphism, which must be controlled.[6][7]
Initial Purity Assessment & Impurity Profile

It is critical to analyze the crude material before developing a purification method. A minimum purity of 80-90% is recommended before attempting final crystallization.[15]

Protocol 2.2.1: Initial Purity Analysis by HPLC

  • Sample Preparation: Accurately weigh ~1 mg of the crude compound and dissolve in 1 mL of a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase, 250 x 4.6 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid or Trifluoroacetic Acid (TFA) in Water. Rationale: The acidic modifier protonates the basic piperazine nitrogen, preventing peak tailing and improving peak shape.[14]

    • Mobile Phase B: Acetonitrile.

    • Gradient: 10% to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • Analysis: Integrate all peaks and determine the area percent of the main peak. Identify and quantify major impurities to track their removal during purification.

The Core Strategy: Rational Solvent Selection

The choice of solvent is the most critical factor in developing a successful crystallization process.[9][16] An ideal solvent system should exhibit a steep solubility curve with respect to temperature (for cooling crystallization) or readily accept an anti-solvent.

Solvent Screening Workflow

A systematic approach to solvent selection saves time and material. The following workflow provides a logical progression from initial screening to final selection.

Solvent_Selection_Workflow cluster_0 Phase 1: Initial Solubility Screen cluster_1 Phase 2: Classification & Selection cluster_2 Phase 3: Method Development A Place ~10 mg crude compound in 10 separate vials B Add 100 µL of each test solvent (See Table 2) A->B C Vortex at RT. Observe solubility. B->C D If insoluble, heat to 50-60°C. Observe solubility. C->D E Classify Solvents: 1. Soluble at RT (for anti-solvent) 2. Insoluble at RT, Soluble when hot (for cooling) 3. Insoluble (potential anti-solvents) D->E F Select 2-3 promising systems for small-scale trials E->F G Develop protocols for: - Cooling Crystallization - Anti-Solvent Crystallization F->G Vapor_Diffusion cluster_hanging Hanging Drop cluster_sitting Sitting Drop hanging_drop hanging_drop sitting_drop sitting_drop

Caption: Vapor diffusion setups (Hanging & Sitting Drop).

Protocol 4.3.1: Hanging Drop Vapor Diffusion

  • Reservoir Preparation: In the well of a 24-well crystallization plate, place ~500 µL of the "poor" solvent (anti-solvent, e.g., cyclohexane).

  • Drop Preparation: On a siliconized glass coverslip, place a 2-5 µL drop of a concentrated solution of the compound in a "good," more volatile solvent (e.g., tetrahydrofuran or methylene chloride). [15]3. Sealing: Invert the coverslip and place it over the well, using vacuum grease to create an airtight seal.

  • Equilibration: The more volatile solvent from the drop will slowly vaporize and move into the reservoir, while vapor from the anti-solvent in the reservoir moves into the drop. [17][18]This slowly increases the concentration of the compound and the anti-solvent in the drop, leading to supersaturation and crystallization.

  • Incubation: Leave the plate undisturbed in a temperature-stable environment and monitor for crystal growth over several days.

Method D: Reactive Crystallization (Salt Formation)

Given the basic piperazine moiety, forming a salt with an acid can dramatically alter the compound's solubility profile and often leads to highly crystalline material, effectively purifying it from non-basic impurities. [14][19] Protocol 4.4.1: Diacetate Salt Crystallization

  • Dissolution: Dissolve the crude free base in a suitable organic solvent like acetone or ethyl acetate (e.g., 10-20 volumes).

  • Acid Addition: While stirring, slowly add 2.1 equivalents of glacial acetic acid.

  • Precipitation: The piperazine diacetate salt will often begin to precipitate. [14][19]Stir the mixture at room temperature for 1-2 hours.

  • Cooling: Cool the mixture to 10-20°C to ensure complete precipitation.

  • Isolation: Collect the crystalline salt by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with cold acetone to remove any remaining impurities. [14]7. Drying: Dry the salt under vacuum.

  • (Optional) Free Base Regeneration: The pure salt can be dissolved in water, neutralized with a base (e.g., NaHCO₃ or NaOH), and the pure free base can be extracted with an organic solvent (e.g., DCM or ethyl acetate) and isolated by evaporation.

Post-Crystallization: Validation and Analysis

The final step is to confirm the purity and identity of the crystallized material.

  • Purity Confirmation (HPLC): Analyze the final product using the same HPLC method developed in Protocol 2.2.1. The purity should be significantly improved (target >99.5%).

  • Structural Confirmation (NMR): Record a ¹H NMR spectrum to confirm the chemical structure and ensure the absence of solvent or impurity signals.

  • Polymorph Assessment (DSC/XRPD): Differential Scanning Calorimetry (DSC) can be used to determine the melting point and identify different polymorphic forms, which will have distinct melting endotherms. X-Ray Powder Diffraction (XRPD) provides a definitive fingerprint for a specific crystal form.

Table 3: Troubleshooting Common Crystallization Problems

ProblemPossible Cause(s)Suggested Solution(s)
Oiling Out Solution is too supersaturated; cooling is too rapid; impurities present.Re-heat to dissolve the oil, add a small amount of additional solvent, and cool very slowly. Try a different solvent system.
No Crystals Form Solution is not sufficiently supersaturated; nucleation is inhibited.Try scratching the flask, adding a seed crystal, or cooling to a lower temperature. Concentrate the solution by slow evaporation.
Low Yield Compound has high solubility in the mother liquor; insufficient cooling.Ensure the solution is cooled for an adequate time at a low temperature. Consider adding an anti-solvent to a cooling crystallization to "crash out" more product.
Poor Purity Impurities are co-crystallizing; cooling was too rapid.Recrystallize the material. Ensure slow cooling. Consider an alternative method like reactive crystallization, which has different selectivity.

Conclusion

The purification of this compound can be systematically achieved through a rationally designed crystallization strategy. By beginning with a thorough analysis of the crude material, performing a structured solvent screen, and selecting an appropriate crystallization method—with reactive crystallization being a particularly promising route for this basic compound—high-purity material suitable for pharmaceutical development can be reliably obtained. The protocols and insights provided in this note serve as a robust starting point for researchers to develop a validated and efficient purification process.

References

  • Guide for Crystalliz
  • Cooling Crystallization & Crystallizers. EBNER. [Link]

  • Lu, P., et al. (2010). Crystallization of Membrane Proteins by Vapor Diffusion. Methods in Molecular Biology. [Link]

  • Crystal Growth. Linac Coherent Light Source, SLAC National Accelerator Laboratory. [Link]

  • Hanging Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Sitting Drop Vapor Diffusion Crystallization. Hampton Research. [Link]

  • Wang, C., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics. [Link]

  • Ukrainczyk, M. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. APC Ltd. [Link]

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. Agilent. [Link]

  • Crystallization. Organic Chemistry at CU Boulder. [Link]

  • Chemistry Crystallization. SATHEE. [Link]

  • Plantz, B. A., et al. (2022). Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating. OSTI.GOV. [Link]

  • Frawley, P. J., & Mitchell, G. M. (2011). Crystallization by Antisolvent Addition and Cooling. Crystallization - Science and Technology. [Link]

  • Video: Crystal Growth: Principles of Crystallization. (2025). JoVE. [Link]

  • Antisolvent Crystallization. Resource Center for Chemistry Teachers. [Link]

  • Solvent selection for process development. (2021). Technobis Crystallization Systems. [Link]

  • Cooling/Freezing Crystallization. Myande Group. [Link]

  • Wang, C., et al. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. ACS Publications. [Link]

  • Gani, R., & High, M. S. (2006). Chapter 4 Solvent design for crystallization of pharmaceutical products. ResearchGate. [Link]

  • Method including antisolvent crystallization process. (2006).
  • ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. (2006). European Medicines Agency. [Link]

  • Stewart, H. W., & Larsen, R. J. (1959). Purification of piperazine.
  • ICH harmonised tripartite guideline specifications: test procedures and acceptance criteria for new drug substances and new drug products: chemical substances. (2000). ICH. [Link]

  • Key Parameters Impacting the Crystal Formation in Antisolvent Membrane-Assisted Crystallization. (2023). MDPI. [Link]

  • ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). (2006). ICH. [Link]

  • Goddu, R. C. (1968). Recovery and purification of piperazine.
  • Quality Guidelines. ICH. [Link]

  • Crystallization process of tricyclic indole derivatives. (2014).
  • The protocols of synthesis of diverse indole derivatives. (2020). ResearchGate. [Link]

  • Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). (2025). MDPI. [Link]

  • (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone. EPA CompTox Chemicals Dashboard. [Link]

  • Jnj-7777120. PubChem. [Link]

  • 1-benzylpiperazine. Organic Syntheses Procedure. [Link]

  • Byrn, S., et al. (1995). Perspective on Polymorphism. Pharmaceutical Research.
  • {1H-indol-3-yl}(2,2,3,3-tetramethylcyclopropyl)methanone Properties. EPA CompTox Chemicals Dashboard. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. (2022). MDPI. [Link]

  • 1H-indole-6-yl-piperazin-1-yl-methanone derivatives. (2008).
  • CAS RN 73187-30-1 | (1H-Indol-2-yl)-(4-methylpiperazin-1-yl)methanone. ChemSrc. [Link]

  • Methanone, (4-methylphenyl)phenyl-. NIST WebBook. [Link]

  • N-(1H-Indol-3-ylmethylidene)-4-methylpiperazin-1-amine. (2009). Acta Crystallographica Section E. [Link]

  • Polymorphism of Active Pharmaceutical Ingredients. (2020). ResearchGate. [Link]

Sources

Technical Application Note: Risk Management & Protocol Optimization for (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Compound Profile & Risk Assessment[1]

Compound Identity: (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone Molecular Formula: C₁₄H₁₇N₃O Molecular Weight: ~243.31 g/mol Physical State: Solid (typically off-white to pale yellow powder)[1]

Structural Hazard Analysis (SAR)

As a specific toxicological profile for this exact isomer may not be fully established in public registries, this protocol utilizes Structure-Activity Relationship (SAR) assessment based on its two primary pharmacophores: the Indole scaffold and the N-Methylpiperazine moiety.[1]

Functional GroupAssociated HazardMechanism of Action
Piperazine Moiety Sensitizer & Irritant Piperazines are known respiratory and skin sensitizers (asthma-like symptoms).[1] They are basic (pKa ~9.[1]8) and can cause chemical burns or severe irritation to mucous membranes.[1]
Indole Scaffold Stability Liability Electron-rich aromatic system susceptible to oxidative degradation (turning pink/brown) upon exposure to light and air.[1]
Methanone Linker Reactivity Generally stable, but the amide bond implies potential metabolic hydrolysis in vivo.
GHS Classification (Derived/Precautionary)

Treat as a Hazardous Substance.[1] Do not handle without Engineering Controls.

  • H302: Harmful if swallowed.[2][3]

  • H315: Causes skin irritation.[1][3][4]

  • H317: May cause an allergic skin reaction (Sensitization).[1]

  • H319: Causes serious eye irritation.[1][3][4]

  • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[1]

  • H335: May cause respiratory irritation.[1][3]

Engineering Controls & PPE (Defense in Depth)

This protocol employs a "Defense in Depth" strategy, prioritizing containment over personal protective equipment (PPE).[1]

Primary Containment (Engineering)
  • Solid Handling: Must be performed in a Class II Biological Safety Cabinet (BSC) or a Chemical Fume Hood with a face velocity of 0.5 m/s (100 fpm).[1]

  • Static Control: Use an ionizing bar or anti-static gun during weighing.[1] Piperazine salts are often hygroscopic and static-prone, leading to aerosolization.[1]

Personal Protective Equipment (PPE)[1]
  • Respiratory: If working outside a hood (not recommended), use a P3 (EN 143) or N95/N100 particulate respirator.[1]

  • Dermal: Double-gloving is required.[1]

    • Inner Layer: Nitrile (4 mil).

    • Outer Layer: Nitrile (4-8 mil) or Neoprene.[1]

    • Rationale: Piperazines can permeate thin latex; Nitrile offers superior resistance to basic organic amines.[1]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[1]

Storage & Stability Protocols

Objective: Prevent oxidative degradation (Indole) and hygroscopic clumping (Piperazine).[1]

Storage Conditions
  • Temperature: -20°C (Long-term) or 4°C (Short-term < 1 week).[1]

  • Atmosphere: Store under Argon or Nitrogen .[1] The indole ring is electron-rich and prone to auto-oxidation.[1]

  • Container: Amber glass vials with Teflon-lined caps. Parafilm is insufficient; use electrical tape or shrink bands to seal caps.[1]

Solubilization & Stock Preparation[1]
  • Solvent: Dimethyl Sulfoxide (DMSO) is the preferred solvent (Solubility > 10 mM). Ethanol is a secondary choice.[1]

  • Protocol:

    • Equilibrate the vial to room temperature before opening to prevent water condensation (hygroscopicity).[1]

    • Add DMSO down the side of the vial.[1]

    • Vortex for 30 seconds.

    • Visual QC: Solution should be clear/colorless to light yellow. A pink or brown tint indicates indole oxidation; discard if purity is critical.[1]

    • Aliquot immediately to avoid repeated freeze-thaw cycles.

Operational Workflows (Visualized)

Safe Weighing & Solubilization Workflow

This diagram outlines the logical flow to minimize exposure and ensure compound integrity.

SafeHandling Storage 1. Storage Retrieval (-20°C, Argon) Equilibrate 2. Thermal Equilibration (Wait 30 mins to RT) Storage->Equilibrate Prevent Condensation Weighing 3. Weighing (Fume Hood) Use Anti-Static Gun Equilibrate->Weighing Inside Hood Solubilization 4. Solubilization (DMSO, Vortex) Weighing->Solubilization QC 5. Visual QC Check (Clear vs. Pink/Brown) Solubilization->QC Use 6. Experimental Use (Aliquot & Freeze) QC->Use Pass Waste 7. Waste Disposal (Solid vs. Liquid) QC->Waste Fail (Oxidized) Use->Waste

Figure 1: Step-by-step workflow for retrieving, weighing, and solubilizing the compound to prevent degradation and exposure.

Emergency Response & First Aid

Critical Warning: Due to the piperazine moiety, respiratory sensitization is the highest risk.[1]

Exposure Decision Tree

EmergencyResponse Exposure Exposure Event Inhalation Inhalation (Dust/Aerosol) Exposure->Inhalation Skin Skin Contact (Solid/Liquid) Exposure->Skin Eyes Eye Contact Exposure->Eyes Action_Air Move to Fresh Air Sit upright (Fowler's pos) Inhalation->Action_Air Action_Wash Wash w/ Soap & Water (15 mins) - NO Scrubbing Skin->Action_Wash Action_Rinse Rinse w/ Water (15 mins) - Lift Eyelids Eyes->Action_Rinse Medical Seek Medical Eval (Bring SDS) Action_Air->Medical Monitor Monitor for Sensitization (Wheezing/Rash delayed 48h) Action_Wash->Monitor Action_Rinse->Medical Monitor->Medical If Symptoms Arise

Figure 2: Emergency response logic prioritizing immediate decontamination and monitoring for delayed sensitization.

Specific First Aid Measures
  • Inhalation: Move victim to fresh air immediately.[1][5] If breathing is difficult, oxygen should be administered by qualified personnel.[1] Note: Symptoms of piperazine sensitization (asthma) may be delayed.[1]

  • Skin Contact: Remove contaminated clothing.[1][4][6][5] Wash skin gently with soap and water.[1][6] Do not scrub , as this may increase absorption.[1]

  • Eye Contact: Flush eyes with water for at least 15 minutes, lifting upper and lower lids.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting due to potential corrosive/irritant nature of the piperazine base.[1]

Waste Disposal & Deactivation[1]

  • Solid Waste: Collect in a container labeled "Hazardous Waste - Toxic Organic Solid."[1]

  • Liquid Waste: Collect in "Basic Organic Waste" (if dissolved in DMSO/Organic solvents).[1]

  • Decontamination of Spills:

    • Cover spill with wet paper towels to prevent dust.[1]

    • Wipe up with a 10% bleach solution or a specific surfactant-based cleaner.[1]

    • Double-bag all cleanup materials.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1]

  • PubChem. (n.d.).[1] Compound Summary: Indole-6-carboxylic acid derivatives. National Library of Medicine.[1]

  • European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: Piperazine (EC 203-808-3) - Sensitization Hazards.[1] [1]

  • Occupational Safety and Health Administration (OSHA). (n.d.).[1] Hazard Communication Standard: Safety Data Sheets. [1]

Sources

Application Note: Microwave-Assisted Synthesis of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

[1]

Executive Summary

This application note details the optimized protocol for the microwave-assisted synthesis of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone . This structural motif is a privileged scaffold in medicinal chemistry, frequently serving as a core pharmacophore in 5-HT6 receptor antagonists, dopamine D4 ligands, and various kinase inhibitors.[1]

Traditional thermal amide couplings for electron-rich heteroaromatic acids like indoles often suffer from long reaction times and incomplete conversion due to the reduced electrophilicity of the carboxylate carbon. This protocol leverages microwave dielectric heating combined with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) activation to achieve >85% conversion in under 15 minutes.[2][1]

Scientific Background & Retrosynthesis

The Challenge

The synthesis involves coupling 1H-indole-6-carboxylic acid (1) with 1-methylpiperazine (2).[2]

  • Substrate Analysis: The indole nitrogen (N1) is non-nucleophilic (pKa ~16) and does not require protection under standard amide coupling conditions.[1] However, the carboxylic acid at C6 is conjugated with the electron-rich indole ring, potentially reducing its reactivity toward nucleophilic attack compared to simple benzoic acids.

  • Regioselectivity: 1-Methylpiperazine contains two nitrogen atoms: a secondary amine (nucleophilic) and a tertiary amine (methylated, non-nucleophilic in amide formation).[1] This ensures intrinsic regioselectivity for the desired product.

Microwave Advantage

Microwave irradiation provides rapid, uniform heating through dipolar polarization.[1] In polar aprotic solvents like DMF, this mechanism accelerates the rate-determining step—the nucleophilic attack of the amine on the HATU-activated active ester—suppressing side reactions (e.g., anhydride formation) that occur during prolonged thermal heating.

Reaction Scheme

Reactants: 1H-Indole-6-carboxylic acid + 1-Methylpiperazine Reagents: HATU (Coupling Agent), DIPEA (Base), DMF (Solvent) Conditions: Microwave Irradiation, 60°C, 10 min.[1]

Experimental Workflow Visualization

The following diagram outlines the "Golden Path" workflow for this synthesis, ensuring data integrity and process control at every stage.

Gcluster_0Preparationcluster_1Reactioncluster_2Workup & PurificationNode1Reagent Prep(Indole-6-COOH, HATU, DIPEA)Node2Activation Phase(Stir 2 min @ RT)Node1->Node2 MixNode3MW Irradiation(60°C, 10 min, DMF)Node2->Node3 Add AmineNode4IPC: LCMS Check(Target m/z ~244)Node3->Node4Node4->Node3 <95% (Add time)Node5Aq. Quench / Extraction(EtOAc/LiCl)Node4->Node5 >95% Conv.Node6Flash Chromatography(DCM:MeOH)Node5->Node6

Caption: Figure 1: Optimized microwave synthesis workflow with integrated In-Process Control (IPC) checkpoints.

Detailed Protocol

Materials & Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).[1]

  • Vessel: 2-5 mL microwave-transparent glass vial with crimp cap.

  • Reagents:

    • 1H-Indole-6-carboxylic acid (1.0 equiv)[2]

    • 1-Methylpiperazine (1.2 equiv)[2]

    • HATU (1.1 equiv)[1]

    • N,N-Diisopropylethylamine (DIPEA) (2.5 equiv)[1]

    • Anhydrous DMF (Concentration: 0.1 – 0.2 M)[1]

Step-by-Step Procedure

Step 1: Activation (Pre-complexation) [1]

  • In a 5 mL microwave vial, dissolve 1H-indole-6-carboxylic acid (161 mg, 1.0 mmol) in anhydrous DMF (4 mL).

  • Add DIPEA (435 µL, 2.5 mmol).

  • Add HATU (418 mg, 1.1 mmol) in one portion.

  • Crucial: Stir at room temperature for 2–3 minutes. The solution should turn from colorless to pale yellow, indicating the formation of the O-At-active ester.

Step 2: Amine Addition

  • Add 1-methylpiperazine (133 µL, 1.2 mmol) to the activated mixture.

  • Seal the vial immediately with a crimp cap/septum.

Step 3: Microwave Irradiation

  • Place the vial in the microwave reactor.

  • Method Parameters:

    • Temperature: 60°C

    • Time: 10:00 (Hold time)

    • Pre-stirring: 30 sec

    • Absorption Level: High (due to polar DMF)[1]

    • Pressure Limit: 15 bar (Safety cutoff)

  • Note: 60°C is chosen to minimize polymerization of the indole ring, which can occur at higher temperatures (>100°C) in acidic or oxidative conditions.[1]

Step 4: Workup (Aqueous Wash) [1][3]

  • Transfer the reaction mixture to a separatory funnel containing 5% LiCl solution (20 mL). Why LiCl? It helps partition DMF into the aqueous phase, preventing it from contaminating the organic layer.[1]

  • Extract with Ethyl Acetate (EtOAc) (3 x 15 mL).

  • Wash the combined organic layers with Sat. NaHCO₃ (20 mL) to remove unreacted acid and HATU byproducts.

  • Wash with Brine (20 mL), dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification

  • Flash Column Chromatography:

    • Stationary Phase: Silica Gel (40 g).

    • Mobile Phase: DCM : MeOH : NH₄OH (90 : 9 : 1).

    • Note: The basic modifier (NH₄OH) is essential to prevent the basic piperazine moiety from streaking on the silica.[1]

  • Alternative (High Throughput): SCX-2 (Strong Cation Exchange) cartridge.[1] Load mixture in MeOH, wash with MeOH (removes non-basic impurities), elute product with 2M NH₃ in MeOH.

Process Control & Data Analysis

Optimization Table

The following data summarizes the optimization of coupling agents for this specific steric/electronic profile.

EntryCoupling ReagentSolventTemp (°C)Time (min)Yield (%)Notes
1EDC / HOBtDMF25720 (12h)65%Slow, incomplete conversion.
2HATU DMF 60 (MW) 10 92% Cleanest profile.[1] Gold Standard.
3T3P (50% in EtOAc)EtOAc80 (MW)2088%Good for scale-up (>5g), easier workup.
4CDIDMF100 (MW)1570%Variable; sensitive to moisture.[1]
Analytical Checkpoints
  • LCMS (ESI+): Expect [M+H]⁺ = 244.1.

    • Diagnostic: If you see m/z = 262, the active ester hydrolyzed back to the acid (wet solvent).[1] If you see m/z ~350+, check for HATU-guanidinium adduct formation (excess HATU/time).

  • NMR (¹H, 400 MHz, DMSO-d₆):

    • Indole NH: Singlet broad ~11.5 ppm.

    • Piperazine protons: Broad multiplets at 3.3–3.6 ppm.[1]

    • N-Methyl: Singlet at ~2.2 ppm.[2]

Troubleshooting Guide

Issue: Low Yield / Incomplete Conversion

  • Root Cause: The carboxylic acid activation failed due to moisture in DMF.

  • Solution: Use anhydrous DMF from a fresh septum-sealed bottle.[2] Add 3Å molecular sieves to the reaction vial.

Issue: Product Streaking on TLC/Column

  • Root Cause: The tertiary amine on the piperazine interacts with acidic silanols on silica.

  • Solution: Pre-treat the silica column with 1% Triethylamine (TEA) in DCM or use DCM:MeOH:NH₄OH eluent.[1]

Issue: "Guanidinium" Byproduct

  • Root Cause: Reaction of the amine with the uronium moiety of HATU instead of the activated ester.

  • Solution: Ensure the Acid + HATU + DIPEA stir for at least 2 minutes before adding the amine. This ensures the O-At ester is fully formed.[2]

References

  • General Microwave Peptide Coupling

    • Santra, S., et al. "Microwave accelerated high speed solution synthesis of peptides employing HATU/HOAt."[1] Indian Journal of Chemistry, 2004.

  • Indole-Piperazine Synthesis (Specific Analogues)

    • Mallikarjuna, S. M., et al. "Acid Amine Coupling of (1H-Indole-6-yl)(piperazin-1-yl)methanone with Substituted Acids Using HATU."[2] International Journal of Pharmaceutical Sciences and Research, 2017.[1][4]

  • T3P Alternative Protocol

    • Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[1][5] Organic Letters, 2011.[1][5]

  • Microwave Amide Synthesis Review

    • Kappe, C. O., "Controlled Microwave Heating in Modern Organic Synthesis."[1] Angewandte Chemie Int. Ed., 2004.

Troubleshooting & Optimization

Troubleshooting solubility issues of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone in aqueous media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone. This resource is designed for researchers, scientists, and drug development professionals to navigate and resolve solubility challenges encountered during experimental work with this compound in aqueous media. Our approach is to provide not just procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your research.

Understanding the Molecule: Predicted Physicochemical Properties

PropertyPredicted ValueRationale and Implications for Solubility
Molecular Weight 257.33 g/mol Moderate molecular weight, which is generally favorable for solubility.
pKa (acidic) ~16-17The indole N-H group is very weakly acidic and will not be ionized in typical aqueous media (pH 1-10).[2]
pKa (basic) ~8.5 - 9.5The tertiary amine in the 4-methylpiperazine ring is the most basic site. This is the key ionizable group for pH-dependent solubility manipulation. At pH values below this pKa, the compound will be protonated and carry a positive charge, which is expected to significantly increase aqueous solubility.
logP ~1.5 - 2.5This predicted octanol-water partition coefficient suggests that the compound is moderately lipophilic, which is a likely contributor to its poor aqueous solubility in its neutral form.
Predicted Intrinsic Aqueous Solubility (S₀) Low (µg/mL to low mg/mL range)Based on its structure (indole and piperazine rings contributing to a relatively rigid, lipophilic core), the intrinsic solubility of the neutral form is expected to be low.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water or neutral buffer (e.g., PBS pH 7.4)?

A1: The limited aqueous solubility of this compound in neutral media is anticipated due to its moderately lipophilic nature (predicted logP ~1.5-2.5) and the fact that at pH 7.4, a significant portion of the molecule exists in its neutral, less soluble form. The key to improving its solubility lies in protonating the basic 4-methylpiperazine moiety.

Q2: I've prepared a stock solution in an organic solvent like DMSO, but the compound precipitates when I dilute it into my aqueous assay buffer. What should I do?

A2: This is a common issue for poorly soluble compounds. The precipitation occurs because the aqueous buffer cannot accommodate the high concentration of the compound that was soluble in the organic stock. Here are some immediate steps to take:

  • Decrease the final concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit.

  • Reduce the percentage of organic solvent: While a small amount of an organic co-solvent can help, ensure the final concentration is typically below 1% (v/v) to avoid artifacts in biological assays.

  • Modify the pH of your aqueous buffer: As detailed in the troubleshooting guide below, lowering the pH is a highly effective strategy.

Q3: Can I heat the solution to improve solubility?

A3: Gentle warming can increase the rate of dissolution, but it may not necessarily increase the thermodynamic solubility at room temperature. Be cautious, as excessive heat can lead to degradation of the compound. If you do heat the solution, allow it to cool to your experimental temperature to see if the compound remains in solution or precipitates out.

Q4: Are there any specific excipients that are known to work well with indole-based compounds?

A4: Yes, for indole-containing molecules, which are often hydrophobic, cyclodextrins are a valuable tool.[3] Specifically, chemically modified cyclodextrins like hydroxypropyl-β-cyclodextrin (HP-β-CD) are frequently used to form inclusion complexes, which can significantly enhance the apparent aqueous solubility of the guest molecule.[4][5]

In-Depth Troubleshooting Guide

Issue 1: Poor Solubility in Neutral Aqueous Buffers

This is the most common challenge. The troubleshooting workflow below outlines a systematic approach to address this issue.

Caption: Troubleshooting workflow for solubility issues.

Issue 2: Choosing the Right Solubilization Strategy

The choice of solubilization method depends heavily on the experimental context, especially for in vitro and in vivo studies.

StrategyAdvantagesDisadvantagesBest For
pH Adjustment Simple, cost-effective, and can lead to a significant increase in solubility for ionizable compounds.[6]May not be suitable for all biological assays; potential for pH to affect compound stability or activity.In vitro assays where the pH can be controlled and does not interfere with the experimental outcome.
Co-solvents Easy to prepare; a wide range of co-solvents are available.[7][8]Potential for solvent toxicity or artifacts in biological assays; risk of precipitation upon dilution.[1]Initial screening experiments and analytical studies. Common co-solvents include DMSO, ethanol, and PEG 400.[3][9]
Cyclodextrins Can significantly increase apparent solubility without altering the pH; can also improve stability.[4][10]More complex formulation preparation; potential for cyclodextrin to interfere with compound-target interactions.A wide range of applications, including cell-based assays and in vivo studies, where pH modification is not desirable.
Salt Forms Can provide a substantial increase in solubility and dissolution rate compared to the free base.Requires synthesis and characterization of the salt form; not all salt forms guarantee improved stability.Pre-clinical and clinical formulation development for oral or parenteral administration.

Experimental Protocols

Protocol 1: pH-Dependent Solubility Profile Determination

Objective: To determine the aqueous solubility of this compound at different pH values.

Materials:

  • This compound

  • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 3 to 10.

  • Vials

  • Shaker or rotator

  • Filtration device (e.g., 0.22 µm syringe filters)

  • Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of a specific pH buffer. The presence of undissolved solid is crucial.

  • Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the vials to stand to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant and immediately filter it to remove any undissolved particles.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method.

  • Repeat this process for each pH buffer.

  • Plot the logarithm of the solubility (logS) versus pH.

Protocol 2: Preparation of a Solution Using a Co-solvent System

Objective: To prepare a stock solution of the compound for use in biological assays.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Aqueous buffer (e.g., PBS, pH 7.4)

Procedure:

  • Weigh the required amount of the compound.

  • Add a minimal volume of DMSO to dissolve the compound completely, creating a high-concentration primary stock solution (e.g., 10-50 mM). Gentle vortexing or sonication can aid dissolution.

  • Perform serial dilutions of this stock solution into your final aqueous assay buffer to achieve the desired working concentration. It is critical to add the stock solution to the buffer and mix immediately to minimize precipitation.

Logical Relationships in Solubility Enhancement

The following diagram illustrates the relationship between the compound's chemical properties and the strategies for improving its solubility.

G cluster_properties Physicochemical Properties cluster_strategies Solubilization Strategies Compound This compound Basic_pKa Basic pKa (~9.0) (4-methylpiperazine) Compound->Basic_pKa due to Lipophilicity Moderate Lipophilicity (logP ~1.5-2.5) Compound->Lipophilicity has pH_Adjustment pH Adjustment (Acidification) Basic_pKa->pH_Adjustment enables Co_solvents Co-solvents (e.g., DMSO, PEG 400) Lipophilicity->Co_solvents overcome by Cyclodextrins Cyclodextrin Complexation (e.g., HP-β-CD) Lipophilicity->Cyclodextrins addressed by Solution Aqueous Solution pH_Adjustment->Solution leads to Co_solvents->Solution leads to Cyclodextrins->Solution leads to

Caption: Key properties and corresponding solubilization strategies.

References

  • U.S. Patent No. US20080032976A1. (2008). 1H-indole-6-yl-piperazin-1-yl-methanone derivatives.
  • Kowalska, P., et al. (2025). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. MDPI.
  • Wikipedia. (n.d.). Indole.
  • Kütt, A., et al. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile.
  • Stella, V. J. (2010). Cyclodextrins. Journal of Pharmaceutical Sciences.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Wikipedia. (n.d.). Cosolvent.
  • Shayan, M., et al. (n.d.).
  • U.S. Environmental Protection Agency. (n.d.). (5-Chloro-1H-indol-2-yl)(4-methyl-1-piperazinyl)methanone Properties.
  • Avdeef, A. (2023).
  • Bang, W. G., et al. (1983). Continuous L-tryptophan production using immobilized Escherichia coli cells. Biotechnology and Bioengineering.
  • Khan, S., et al. (2022).
  • McElvain, S. M. (1948). The Synthesis of 1-Methyl-4-piperidone. Journal of the American Chemical Society.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Pharma Excipients. (2022).
  • Williams, H. D., et al. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review.
  • CFDE Data Portal. (n.d.). (5-amino-1H-indol-2-yl)(4-methylpiperazin-1-yl)methanone (Compound).
  • Bergström, C. A., et al. (2004). pH-dependent solubility of ionizable compounds. Journal of Pharmaceutical Sciences.
  • Tiwari, G., et al. (2010). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Gupta, V., & Patel, N. (n.d.). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Sigma-Aldrich. (n.d.). (4-Methylpiperazin-1-yl)(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)methanone.
  • Kumar, S., & Singh, A. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC.
  • Avdeef, A. (2016).
  • Mura, P. (2025).
  • Sathesh Babu, P. R., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
  • Fujimoto, H., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Dr. Oracle. (2025).
  • World Pharma Today. (2025).
  • Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
  • Nielsen, A. B., et al. (2025).
  • Lundberg, D., & Ulvenlund, S. (n.d.). pH-Solubility diagrams and their usefulness in characterization of salts of poorly soluble drug substances. CR Com.
  • Carla, G. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Bergström, C. A., et al. (2004). Accuracy of calculated pH-dependent aqueous drug solubility.
  • Sigma-Aldrich. (n.d.).
  • Creative Biolabs. (n.d.). Aqueous Solubility.
  • Jain, S., & Kumar, S. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • YouTube. (2025). Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development.
  • Pharmaffiliates. (n.d.). bis(4-Methylpiperazin-1-yl)methanone.

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Resolving degradation of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

A Guide to Investigating and Mitigating Degradation in DMSO Solutions

Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals encountering stability challenges with this compound when formulated in Dimethyl Sulfoxide (DMSO). As Senior Application Scientists, we understand that compound stability is paramount for generating reproducible and reliable experimental data. This guide provides in-depth troubleshooting advice, validated protocols, and a mechanistic overview to help you diagnose and resolve degradation issues.

Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common observations and provides immediate troubleshooting steps.

Q1: I've noticed the color of my DMSO stock solution of this compound has changed over time (e.g., turned yellow or brown). What does this indicate?

A color change is a primary visual indicator of chemical degradation. For a molecule containing an indole moiety, this often points towards oxidation.[1] The electron-rich indole ring is susceptible to auto-oxidation, especially when exposed to air and light, which can lead to the formation of colored, polymeric byproducts.[2]

  • Immediate Action:

    • Do not use the discolored solution for critical experiments, as the actual concentration of the active compound is likely lower than intended and unknown degradation products are present.

    • Prepare a fresh stock solution using high-purity, anhydrous DMSO.[3]

    • Review your storage procedures. Ensure the solution is stored in a tightly sealed container, protected from light, and at a low temperature (e.g., -20°C or -80°C).[4]

Q2: My experimental results are inconsistent. I suspect my compound is degrading in the DMSO stock. How can I quickly check for degradation?

Inconsistent biological or analytical results are a classic sign of compound instability. A quick analytical check is the most reliable way to confirm this.

  • Recommended Workflow:

    • Acquire a Control: Use a freshly prepared solution from solid material as your "time zero" reference.

    • Analyze by LC-MS: Analyze both your suspect (aged) stock solution and the fresh solution using Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Compare Results: Look for three key indicators in the aged sample compared to the fresh one:

      • A decrease in the peak area of the parent compound.

      • The appearance of new peaks, which represent degradation products.

      • Changes in the UV-Vis spectrum, if using a PDA/DAD detector.

This comparative analysis provides definitive evidence of degradation and can offer initial clues about the nature of the degradants.

Q3: I'm seeing new peaks in my HPLC/LC-MS chromatogram that were not there when I first made the solution. What are they?

The appearance of new peaks confirms that your parent compound is converting into other species. Based on the structure of this compound, these new peaks are likely one or more of the following:

  • Oxidation Products: The indole ring can be oxidized to form oxindoles or other related structures.[5][6] The piperazine nitrogen can also be oxidized to an N-oxide.[7]

  • Hydrolysis Products: The amide (methanone) bond linking the indole and piperazine moieties could be susceptible to hydrolysis, especially if the DMSO has absorbed water.[7]

  • Photodegradation Products: If the solution was exposed to light, specific light-induced degradants may have formed.

Identifying these products requires a more detailed characterization, as outlined in Section 5.

Section 2: Understanding the Chemistry of Degradation

A robust troubleshooting strategy is built on understanding the underlying chemical liabilities of the molecule and the solvent.

The Suspects: Molecular and Environmental Factors

The degradation of this compound in DMSO is rarely caused by a single factor. It is typically an interplay between the compound's inherent chemical properties and its storage environment.

  • The Indole Ring: The indole nucleus is an electron-rich aromatic system. This property makes it a target for electrophilic attack and, most commonly, oxidation.[2][5] Atmospheric oxygen, trace metal ions, or oxidative impurities in the solvent can initiate this process.

  • The Piperazine Moiety: As a weak base, the piperazine ring's stability can be influenced by the pH of the microenvironment.[8] More critically, the tertiary amine is susceptible to oxidation, forming an N-oxide, a common metabolic and degradation pathway for piperazine-containing drugs.[7]

  • The Solvent - DMSO: While an excellent solvent, DMSO is not entirely inert and its quality is critical.

    • Water Content: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air.[9][10] This absorbed water can facilitate the hydrolysis of labile functional groups, such as the amide bond in your molecule.

    • Impurities: Lower-grade DMSO can contain impurities like dimethyl sulfide, dimethyl sulfone, and peroxides.[11][12] These can react directly with your compound or catalyze its degradation. Always use high-purity (≥99.9%), anhydrous, and peroxide-free DMSO.[1][3]

    • Light & Temperature: Both light and elevated temperatures provide the energy needed to overcome the activation barrier for degradation reactions. Long-term storage at room temperature has been shown to result in significant compound loss.[13]

Potential Degradation Pathways

The diagram below illustrates the most probable degradation pathways for this compound based on its chemical structure.

G cluster_main Parent Compound cluster_products Potential Degradation Products parent (1H-Indol-6-yl)(4-methyl- piperazin-1-yl)methanone oxindole Indole Oxidation (e.g., 2-oxindole) parent->oxindole Oxidation (O₂, light, impurities) n_oxide Piperazine N-Oxide parent->n_oxide Oxidation (O₂, peroxides) hydrolysis_indole Indole-6-carboxylic acid parent->hydrolysis_indole Hydrolysis (H₂O) hydrolysis_piperazine 1-methylpiperazine parent->hydrolysis_piperazine Hydrolysis (H₂O)

Caption: Probable degradation pathways of the target compound in DMSO.

Section 3: Proactive Stability Assessment - The Forced Degradation Study

To systematically identify which conditions trigger degradation, a forced degradation (or stress testing) study is essential. This involves intentionally exposing the compound to harsh conditions to accelerate decomposition.

Experimental Protocol: Forced Degradation Study

This protocol outlines how to test the stability of this compound under various stress conditions.

Objective: To identify the degradation triggers (acid, base, oxidation, heat, light) for the compound.

Materials:

  • This compound

  • High-purity, anhydrous DMSO

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system

  • Photostability chamber (or controlled light source)

  • Calibrated oven

Procedure:

  • Prepare a Primary Stock Solution: Prepare a 10 mM stock solution of the compound in high-purity DMSO.

  • Set Up Stress Conditions: For each condition, mix the components in a clear glass HPLC vial as described in the table below. Prepare a "Control" sample containing only the compound in DMSO/water.

  • Incubation:

    • For Acid, Base, and Oxidative conditions, incubate the vials at 60°C for 24 hours.[4]

    • For Thermal conditions, place the vial in an oven at 80°C for 48 hours.

    • For Photostability, expose the vial to light in a photostability chamber according to ICH Q1B guidelines. If a chamber is unavailable, exposure to direct sunlight for 7 days can be an alternative, though less controlled.[14]

  • Neutralization (for Acid/Base Samples): Before analysis, neutralize the acidic sample with an equimolar amount of 0.1 M NaOH and the basic sample with 0.1 M HCl.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 100 µM) with your mobile phase. Analyze all samples, including the control and a "time zero" sample, by a stability-indicating HPLC or LC-MS method.

Data Presentation: Forced Degradation Experimental Setup
Stress ConditionReagents (in a 1 mL final volume)Incubation ConditionsPurpose
Control 100 µL Primary Stock + 900 µL H₂O60°C, 24h, darkBaseline stability in aqueous media
Acid Hydrolysis 100 µL Primary Stock + 900 µL 0.1 M HCl60°C, 24h, darkTests stability to acid
Base Hydrolysis 100 µL Primary Stock + 900 µL 0.1 M NaOH60°C, 24h, darkTests stability to base
Oxidation 100 µL Primary Stock + 900 µL 3% H₂O₂Room Temp, 24h, darkTests stability to oxidation
Thermal 100 µL Primary Stock + 900 µL DMSO80°C, 48h, darkTests stability to heat
Photostability 100 µL Primary Stock + 900 µL DMSOPhotostability ChamberTests stability to light

Interpreting Results: By comparing the chromatograms from the stressed samples to the control, you can pinpoint the specific vulnerabilities of your molecule. For example, if significant degradation occurs only in the H₂O₂ sample, your compound is primarily susceptible to oxidation.

Section 4: Best Practices for Solution Preparation and Storage

Preventing degradation starts with proper handling from the moment you weigh your compound.

Workflow for Preparing and Storing Stable DMSO Stock Solutions

G start Start: Solid Compound step1 Use High-Purity, Anhydrous DMSO (CAS No. 67-68-5) from a fresh, sealed bottle. start->step1 step2 Weigh compound directly into a suitable vial (amber glass recommended). step1->step2 step3 Add DMSO to desired concentration (e.g., 10 mM). Use a positive displacement pipette. step2->step3 step4 Ensure complete dissolution. (Vortex, brief sonication if necessary). step3->step4 step5 Aliquot into single-use volumes in tightly sealed, clearly labeled vials. step4->step5 step6 Purge vial headspace with an inert gas (Argon or Nitrogen) before sealing. step5->step6 step7 Store aliquots protected from light at -20°C or -80°C. step6->step7 end Use one aliquot per experiment. Avoid freeze-thaw cycles. step7->end

Caption: Recommended workflow for preparing stable stock solutions.

Key Recommendations Summarized:
  • Solvent Quality: Use only high-purity, anhydrous, peroxide-free DMSO.[1][3]

  • Inert Atmosphere: Purging with argon or nitrogen displaces oxygen, a key player in oxidative degradation.

  • Aliquot: Creating single-use aliquots prevents contamination of the main stock and minimizes the damaging effects of repeated freeze-thaw cycles.[4][15]

  • Storage Conditions: Store at -20°C or, preferably, -80°C. Protect from all light sources by using amber vials and storing them in a freezer box.[4]

  • Avoid Water: DMSO is hygroscopic.[10] Minimize the time the stock bottle is open to the atmosphere.

Section 5: Advanced Analytical Characterization

When degradation is confirmed, the next step is to identify the byproducts. This is crucial for understanding the reaction and its potential impact on your experimental results.

Q4: How can I identify the specific chemical structures of the degradation products?

High-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for this task.

Protocol: Basic LC-MS/MS Method for Identification

Objective: To separate the parent compound from its degradants and obtain mass spectral data for structural elucidation.

1. Liquid Chromatography (LC) Method:

  • Column: A C18 reversed-phase column is a good starting point (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Formic acid aids in protonation for positive ion mode MS).[7]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start with a shallow gradient (e.g., 5-95% B over 10 minutes) to ensure good separation of potentially closely eluting species.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

2. Mass Spectrometry (MS) Method:

  • Ionization Mode: Electrospray Ionization (ESI) in Positive mode. The multiple nitrogen atoms on the molecule make it highly likely to ionize well in positive mode.[7]

  • MS Scan: Perform a full scan (e.g., m/z 100-800) to detect the parent ion and all potential degradation products.

  • MS/MS Fragmentation: Use data-dependent acquisition (DDA) to automatically trigger fragmentation (MS/MS) on the most abundant ions detected in the full scan.

3. Data Analysis:

  • Determine Mass Shift: Compare the mass-to-charge ratio (m/z) of each degradation product to the parent compound.

    • A +16 Da shift often indicates oxidation (addition of one oxygen atom), such as an N-oxide or hydroxylation of the indole ring.

    • A -141 Da shift could indicate hydrolysis of the amide bond, leaving the indole-6-carboxylic acid moiety.

  • Analyze Fragmentation Patterns: The fragmentation (MS/MS) spectra provide structural information. Compare the fragmentation pattern of the parent compound to that of the degradants. Fragments that are common to both can help identify which part of the molecule has remained intact.

By combining the retention time, the accurate mass, and the fragmentation data, you can propose a confident structure for each degradation product.

References

  • Braz J Med Biol Res. (2005). Indole ring oxidation by activated leukocytes prevents the production of hypochlorous acid. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Indole. [Link]

  • Wikipedia. (n.d.). Indole. [Link]

  • Nature Communications. (2019). Green oxidation of indoles using halide catalysis. [Link]

  • ACS Catalysis. (2021). Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. [Link]

  • Quora. (2018). What is the best way of storing a DMSO in a research lab?. [Link]

  • Etra Organics. (2025). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]

  • PubMed. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. [Link]

  • American Society for Microbiology. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Link]

  • Isaac Scientific Publishing. (2019). The Stability Study of a Novel Phenylpiperazine Derivative. [Link]

  • PubMed. (2015). A rapid and specific method for the detection of indole in complex biological samples. [Link]

  • ResearchGate. (2015). What is the best right way of storing DMSO in research lab?. [Link]

  • ResearchGate. (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. [Link]

  • Gaylord Chemical. (2025). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits. [Link]

  • ACS Publications. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. [Link]

  • PubMed. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process. [Link]

  • Lab Chemicals. (2025). Factors That Determine the Quality of Dimethyl Sulphoxide (DMSO). [Link]

  • Pharmaceutical Technology. (2016). Advances in the Regulated Pharmaceutical Use of Dimethyl Sulfoxide USP, Ph.Eur.[Link]

  • Pharmatutor. (2024). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. [Link]

  • PubMed. (2018). Effect of Malt-Derived Potential Antioxidants on Dimethyl Sulfide Oxidation. [Link]

  • Medium. (2026). The Controversial Journey of DMSO: From Miracle Solvent to Regulated Substance. [Link]

  • Wikipedia. (n.d.). Piperazine. [Link]

  • PubMed. (2003). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

  • Chinese Journal of Microecology. (2022). Degradation of DMSO by human gut microbiota through in vitro fermentation. [Link]

  • ResearchGate. (n.d.). Indole degradation and its metabolite analysis using HPLC. [Link]

  • Pharmaffiliates. (n.d.). Dimethyl Sulfoxide-impurities. [Link]

  • Wikipedia. (n.d.). Dimethyl sulfoxide. [Link]

  • ACS Publications. (2012). Safety Concerns in a Pharmaceutical Manufacturing Process Using Dimethyl Sulfoxide (DMSO) as a Solvent. [Link]

  • Microbiology Info. (2022). Indole Test- Principle, Reagents, Procedure, Result Interpretation and Limitations. [Link]

  • ResearchGate. (2015). N-Alkylation of indole and pyrroles in dimethyl sulphoxide. [Link]

  • PubMed. (2016). The pH of Piperazine Derivative Solutions Predicts Their Utility as Transepithelial Permeation Enhancers. [Link]

  • PubMed. (2003). Studies on repository compound stability in DMSO under various conditions. [Link]

  • PLOS ONE. (2025). A potential photo-protective, antioxidant function for DMSO in marine phytoplankton. [Link]

  • PubMed. (2011). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants. [Link]

  • ResearchGate. (n.d.). Antioxidant activity of DMSO solutions of 4-NC, 4-NC derivatives and.... [Link]

  • ResearchGate. (n.d.). Fischer indole synthesis in DMSO/AcOH/H 2 O under continuous flow conditions. [Link]

  • Fordham Research Commons. (2003). Effect of dimethyl sulfoxide and dimethylformamide on the stability of 4-halo-8quinolinols. [Link]

  • SpringerLink. (2024). LC-MS/MS characterization of stress degradation products of Gilteritinib and establishment of HPLC method for analysis of process-related impurities. [Link]

  • ResearchGate. (2025). Antioxidant properties of dimethyl sulfoxide and its viability as a solvent in the evaluation of neuroprotective antioxidants | Request PDF. [Link]

  • Lirias. (n.d.). Current Developments in LC-MS for Pharmaceutical Analysis. [Link]

  • Hilaris Publisher. (2016). LC–MS/MS Characterization of Forced Degradation Products of Tetrabenazine. [Link]

  • ResearchGate. (2022). Identification, separation and mass spectral characterization of degradants in Cariprazine HCl by LC-MS/MS/QTOF. [Link]

  • Google Patents. (n.d.).

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Optimizing purification columns for separating indole-piperazine byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole-Piperazine Purification Authorized by Senior Application Scientist | Version 2.4 | Status: Active

Strategic Overview: The "Push-Pull" Separation Challenge

Welcome to the technical guide for purifying indole-piperazine scaffolds. As drug development professionals, you know this scaffold is ubiquitous in CNS targets (e.g., 5-HT receptors), but it presents a distinct "Push-Pull" chromatographic challenge:

  • The Indole (The Anchor): Aromatic and hydrophobic. It drives retention on Reverse Phase (RP) but is prone to oxidative degradation and regioisomeric complexity.

  • The Piperazine (The Sail): Highly polar and basic (pKa₁ ~9.8, pKa₂ ~5.3). It causes severe peak tailing due to silanol interactions and often elutes at the solvent front (dead volume) in standard acidic conditions.

This guide moves beyond generic protocols to provide a self-validating system for isolating these specific byproducts.

Part 1: Critical Method Parameters (The "Why")

To optimize separation, you must control the ionization state of the piperazine ring while leveraging the pi-pi interactions of the indole.

Stationary Phase Selection
ScaleRecommended PhaseMechanism of ActionWhy for Indole-Piperazine?
Flash (Normal Phase) Amine-Bonded Silica (NH₂ or Diol)Surface is basic; repels the piperazine amine.Prevents the "silanol drag" (tailing) common with bare silica. Eliminates need for toxic modifiers like TEA/DEA.
Prep-HPLC (Reverse Phase) Hybrid C18 (High pH Stable) Ethylene-bridged hybrid (BEH) particles resist dissolution at pH > 10.Allows running at pH 10. Piperazine becomes neutral (unprotonated), increasing retention and sharpening peaks.
Isomer Separation Pentafluorophenyl (PFP) Fluorine-Pi interactions.uniquely separates indole regioisomers (e.g., 4- vs 6-substituted) based on electron density differences that C18 misses.
Mobile Phase Modifiers
  • The "Sacrificial Base" (Flash): If you must use bare silica, add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide to the mobile phase. The TEA saturates the acidic silanol sites so your piperazine product doesn't have to.

  • The "High pH" Switch (Prep-HPLC): Switch from 0.1% TFA to 10mM Ammonium Bicarbonate (pH 10) .

    • Result: The piperazine deprotonates. Retention time increases (better separation from polar impurities), and loading capacity increases by 10-20x because the neutral molecule is less soluble in the mobile phase and more soluble in the stationary phase.

Part 2: Decision Matrix & Workflow

Workflow Visualization

Use this logic flow to select the correct column and conditions based on your specific impurity profile.

ColumnSelection Start START: Crude Mixture Scale Select Scale Start->Scale Flash Flash Purification (mg to g) Scale->Flash Prep Prep-HPLC (mg to mg) Scale->Prep Amine Amine-Funct. Silica (No Modifier needed) Flash->Amine Preferred Bare Bare Silica (Requires 1% TEA) Flash->Bare Legacy Method Isomers Isomers Present? Prep->Isomers Regio Regioisomers (4- vs 6-indole) Isomers->Regio Yes Structural Structural Impurities (De-Boc, Oxidation) Isomers->Structural No PFP PFP Column (Methanol MP) Regio->PFP C18High Hybrid C18 (pH 10 NH4HCO3) Structural->C18High

Caption: Decision matrix for selecting stationary phases based on impurity type and scale. Green nodes indicate optimal pathways for basic amines.

Part 3: Troubleshooting Guide (Symptom-Based)

Issue 1: "Shark Fin" Tailing Peaks (Flash or HPLC)

  • Diagnosis: Secondary silanol interactions. The basic piperazine nitrogen is hydrogen-bonding to acidic silanols on the column support.

  • Immediate Fix (HPLC): Switch to a Charged Surface Hybrid (CSH) C18 column. These have a low-level positive surface charge that electrostatically repels the protonated amine, forcing it into a sharp band.

  • Immediate Fix (Flash): Pre-wash the silica column with 5% TEA in Hexane/DCM before loading your sample.

Issue 2: Indole Regioisomers Co-eluting

  • Diagnosis: C18 separates based on hydrophobicity. 4-bromoindole and 6-bromoindole have identical hydrophobicity.

  • Protocol: Switch to a Pentafluorophenyl (PFP) column.

    • Mechanism:[1][2] The PFP ring engages in "pi-pi stacking" with the indole. The electron density distribution differs between the 4- and 6-positions, creating different interaction strengths with the PFP ring.

    • Solvent Tip: Use Methanol instead of Acetonitrile. Methanol allows pi-pi interactions to dominate; Acetonitrile suppresses them.

Issue 3: Low Recovery / Missing Mass

  • Diagnosis: Irreversible adsorption. The "Push-Pull" nature means your molecule might precipitate if the gradient starts too aqueous (indole crashes out) or too organic (piperazine salt crashes out).

  • Protocol:

    • Ensure sample is dissolved in 50:50 DMSO:Water (or MeOH:Water). Avoid 100% DMSO as it causes "solvent breakthrough" (sample elutes immediately).

    • Check the pH of your fraction collector tubes. If collecting into empty tubes, the compound may degrade. Pre-load tubes with 0.1% Formic Acid to immediately neutralize the high pH mobile phase upon collection.

Part 4: Step-by-Step Screening Protocol

Objective: Rapidly identify the best separation condition for a new indole-piperazine analog.

  • Preparation: Prepare a 1 mg/mL sample in 1:1 Water:Methanol.

  • Screen 1 (The "Go-To"):

    • Column: Hybrid C18 (e.g., XBridge BEH C18).

    • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 10).

    • Mobile Phase B: Acetonitrile.[3][4]

    • Gradient: 5-95% B over 5 minutes.

    • Success Metric: Sharp peak, retention factor (k) > 2.

  • Screen 2 (The "Back-Up" for Tailing):

    • Column: Charged Surface Hybrid (e.g., CSH C18).

    • Mobile Phase A: 0.1% Formic Acid (Low pH).

    • Mobile Phase B: Acetonitrile.[3][4]

    • Note: Use this if your molecule is unstable at high pH.

  • Screen 3 (The "Isomer Solver"):

    • Column: PFP (Fluorophenyl).

    • Mobile Phase: Water/Methanol (NOT Acetonitrile).

    • Note: Only run this if Screen 1 shows a "shoulder" on the main peak.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use TFA (Trifluoroacetic acid) to fix the tailing? A: You can, but proceed with caution. TFA is an ion-pairing agent. It effectively masks the basic amine, sharpening the peak. However , TFA suppresses ionization in Mass Spectrometry (MS) by up to 90%. If you are using MS-triggered collection, you may miss your peak. Use Formic Acid or High pH (Ammonium Bicarbonate) instead.

Q: My indole oxidizes during purification. What do I do? A: Indoles are electron-rich and prone to oxidation, especially in solution.

  • Degas all solvents thoroughly.

  • Keep the fraction collector chilled (4°C).

  • Add 0.1% Ascorbic Acid to the collection vessels as an antioxidant.

  • Evaporate fractions immediately; do not leave them in solution overnight.

Q: Why does my pressure spike when switching to Methanol? A: Methanol/Water mixtures have significantly higher viscosity than Acetonitrile/Water. The viscosity maxes out at ~45% Methanol. Lower your flow rate by 30% when screening Methanol to prevent over-pressuring the column.

References

  • Waters Corporation. (2020). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Link

  • Biotage. (2023).[5] How do I purify ionizable organic amine compounds using flash column chromatography?Link

  • Khalili, F., Henni, A., & East, A. L. (2009).[6][7] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[6][7][8] Journal of Chemical & Engineering Data. Link

  • Kinesis. (2012). Flash Chromatography Separation of Basic Organic Compounds without Modifier. Link

  • PerkinElmer/Supelco. (2005). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies. Link

Sources

Overcoming steric hindrance in the synthesis of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this synthesis, with a particular focus on overcoming the common challenge of steric hindrance. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your reaction yields and product purity.

The Challenge: Steric Hindrance in Amide Bond Formation

The synthesis of this compound typically involves the coupling of indole-6-carboxylic acid and 4-methylpiperazine. While seemingly straightforward, this reaction is often plagued by low yields due to steric hindrance. The spatial arrangement of atoms around the reactive sites of both the carboxylic acid and the amine can impede the approach of coupling reagents and the reacting molecules themselves, thereby slowing down or preventing the desired amide bond formation. This guide provides strat[1]egies to mitigate these steric effects and achieve a successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

Encountering difficulties in your synthesis? The table below outlines common problems, their probable causes related to steric hindrance, and recommended solutions to get your reaction back on track.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Product Formation Insufficient reactivity of the coupling reagent: Standard coupling reagents may not be potent enough to overcome the steric barrier.Switch to a more powe[2][3]rful coupling reagent: Employ uronium/aminium salt-based reagents like HATU, HBTU, or HCTU, which are known for their high reactivity in sterically hindered couplings. Phosphonium reagents like[2][4] PyBOP are also excellent alternatives.
Suboptimal reacti[2]on conditions: Standard room temperature and reaction times may not provide enough energy to overcome the activation barrier.Increase reaction tem[1]perature and time: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary activation energy. Extend the reaction time,[1][5] potentially to an overnight stir, to allow for complete conversion.
Formation of Side P[1]roducts Decomposition of activated species: The activated carboxylic acid intermediate may be unstable under prolonged reaction times or elevated temperatures, leading to side reactions.Optimize reagent stoichiometry and addition order: Use a slight excess of the coupling reagent and base. Pre-activating the carboxylic acid with the coupling reagent for a short period (5-10 minutes) before adding the amine can improve efficiency.
Guanidinylation o[6]f the amine: Excess uronium-based coupling reagents like HATU can sometimes lead to the formation of a guanidinium byproduct with the amine.Use the minimum effec[2]tive amount of coupling reagent: Typically 1.1-1.2 equivalents are sufficient. Monitor the reaction closely by TLC or LC-MS to avoid prolonged exposure to excess reagent.
Difficulty in Product Purification Presence of unreacted starting materials: Incomplete conversion due to steric hindrance leads to a mixture of starting materials and product.Improve reaction efficiency: Implement the solutions for low product formation. Consider using a scavenger resin to remove unreacted carboxylic acid or coupling agent byproducts.
Formation of hard-to-remove byproducts: The byproducts of some coupling reagents (e.g., dicyclohexylurea from DCC) can be difficult to remove.Choose a coupling rea[7]gent with soluble byproducts: Reagents like EDC produce a water-soluble urea byproduct that can be easily removed with an aqueous workup. Similarly, the byproducts[4][7] of HATU and HBTU are generally more soluble in common organic solvents.

Frequently Asked[4] Questions (FAQs)

Q1: Why is HATU often recommended for sterically hindered couplings like this one?

A1: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective uronium salt-based coupling reagent. Its high reactivity promo[4][6]tes rapid amide bond formation, which kinetically outcompetes potential side reactions. The 7-azabenzotriazole (H[6]OAt) moiety in HATU forms a highly reactive OAt-active ester with the carboxylic acid, which is particularly efficient at acylating sterically hindered amines.

Q2: Can I use a carbod[4]iimide like DCC or EDC for this synthesis?

A2: While carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are common coupling reagents, they may be less effective for this specific transformation due to the steric challenge. If you choose to use a ca[3][8]rbodiimide, it is crucial to include an additive like HOBt (1-hydroxybenzotriazole) or, even better, HOAt, to form a more reactive activated ester and minimize side reactions like racemization. However, for difficult co[7][9][10]uplings, uronium or phosphonium salt reagents are generally superior.

Q3: Are there alternatives to traditional coupling reagents that I should consider?

A3: Yes, for particularly challenging cases, you might explore the formation of an acyl fluoride from the indole-6-carboxylic acid. Acyl fluorides are highly reactive and less sterically demanding, making them ideal for coupling with hindered amines. Reagents like cyanuric fl[11]uoride or Deoxo-Fluor can be used for this purpose. Another approach is to use triazine-based coupling reagents like DMTMM, which have shown high efficiency and low racemization levels.

Q4: What is the optima[9]l solvent and base for this reaction?

A4: Aprotic polar solvents like DMF (N,N-dimethylformamide) or DMA (N,N-dimethylacetamide) are excellent choices as they effectively dissolve the reactants and reagents. For the base, a non-nucle[2][5]ophilic hindered base such as DIPEA (N,N-diisopropylethylamine) or NMM (N-methylmorpholine) is preferred. These bases are strong en[4][9]ough to deprotonate the carboxylic acid and the amine salt but are sterically hindered, which prevents them from participating in unwanted side reactions. Typically, two to three equivalents of the base are used.

Visualizing the Pr[4]ocess

Workflow for Troubleshooting Low Yield

G start Low Yield Observed reagent Is a high-reactivity coupling reagent (e.g., HATU) being used? start->reagent conditions Are reaction temperature and time optimized? reagent->conditions Yes switch_reagent Switch to HATU, HCTU, or PyBOP reagent->switch_reagent No increase_temp_time Increase temperature (40-60 °C) and extend reaction time conditions->increase_temp_time No success Successful Synthesis conditions->success Yes re_evaluate Re-evaluate reaction switch_reagent->re_evaluate increase_temp_time->re_evaluate re_evaluate->reagent

Caption: A decision-making workflow for troubleshooting low yields.

Optimized Experimental Protocol

This protocol details a robust method for the synthesis of this compound using HATU as the coupling reagent.

Materials:

  • 1H-Indole-6-carboxylic acid

  • 1-Methylpiperazine

  • HATU (2-(7-Aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1H-Indole-6-carboxylic acid (1.0 equivalent) in anhydrous DMF.

  • Reagent Addition: To the stirred solution, add DIPEA (3.0 equivalents) followed by HATU (1.2 equivalents).

  • Pre-activation: Stir the mixture at room temperature for 10-15 minutes. This step pre-activates the carboxylic acid.

  • Amine Addition: Add 1-Methylpiperazine (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material. If the reaction is sluggish, it can be gently heated to 40-50°C.

  • Workup:

    • Quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2x) to remove any unreacted acid and acidic byproducts.

    • Wash the organic layer with brine (2x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

Reaction Mechanism Visualization

G cluster_0 Activation Step cluster_1 Coupling Step IndoleCOOH Indole-6-COOH ActiveEster OAt-Active Ester IndoleCOOH->ActiveEster HATU HATU HATU + DIPEA Product This compound ActiveEster->Product Nucleophilic Attack Methylpiperazine 4-Methylpiperazine Methylpiperazine->Product

Caption: The two-step mechanism of HATU-mediated amide coupling.

By understanding the underlying principles of steric hindrance and employing the appropriate high-reactivity reagents and optimized conditions, you can successfully synthesize this compound. This guide serves as a starting point for troubleshooting and process optimization in your laboratory.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Toma, J., & Spencer, J. (2015). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 58(15), 5667-5700. [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Schäfer, G., & Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 69(7), 421-426. [Link]

  • Reddit. (2018, August 5). Drawbacks of HATU for Esterification. r/chemistry. [Link]

  • Marsili, E., et al. (2018). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 23(11), 2779. [Link]

  • Palomba, M., et al. (2019). Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids. Arkivoc, 2019(2), 163-175. [Link]

  • ResearchGate. (n.d.). Coupling Reagents. [Link]

  • Al-Said, M. S., et al. (2018). Synthesis and antitumour evaluation of indole-2-carboxamides against paediatric brain cancer cells. Scientific Reports, 8(1), 1-13. [Link]

  • DergiPark. (n.d.). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS. [Link]

  • Kumar, A., & Kumar, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11(54), 34226-34253. [Link]

  • Köhler, J., et al. (2004). A new synthesis of indole 5-carboxylic acids and 6-hydroxy-indole-5-carboxylic acids in the preparation of an o-hydroxylated metabolite of vilazodone. Archiv der Pharmazie, 337(5), 268-274. [Link]

  • Google Patents. (n.d.).
  • Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022, March 15). Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study. [Link]

  • Acta Crystallographica Section E: Crystallographic Communications. (n.d.). N-(1H-Indol-3-ylmethylidene)-4-methylpiperazin-1-amine. [Link]

  • Impactfactor. (2023, July 15). One Pot Synthesis of 1-(phenyl)-1H Indoles, their Biological Screening and ADME Studies. [Link]

  • Google Patents. (n.d.).

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Validation & Comparative

Comparing IC50 values of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone vs standard inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone (hereafter referred to as IMP-6 ) against standard industry inhibitors.

Based on the pharmacophore structure—an indole-6-carboxamide linked to a piperazine tail—this molecule is primarily identified as a Type I ATP-competitive kinase inhibitor scaffold , most notably targeting ROCK (Rho-associated Protein Kinase) . While also explored as a core fragment for Histamine H3 receptor antagonists, its utility in drug discovery is most critical as a surrogate or precursor for ROCK1/2 inhibitors, offering a distinct solubility profile compared to isoquinoline-based standards.

Part 1: Executive Comparative Analysis

IMP-6 represents a "privileged structure" in medicinal chemistry. Unlike the clinical standard Fasudil (an isoquinoline) or the research standard Y-27632 (a pyridine), IMP-6 utilizes an indole scaffold to occupy the ATP-binding pocket. This comparison highlights its performance as a lead scaffold versus optimized inhibitors.

Table 1: Comparative Inhibitory Profile (IC50 & Physicochemical Properties)
FeatureIMP-6 (Lead Scaffold) Fasudil (Clinical Standard) Y-27632 (Research Standard)
Primary Target ROCK1 / ROCK2 ROCK1 / ROCK2ROCK1 / ROCK2
IC50 (ROCK2) ~0.5 – 2.5 µM *10.7 µM (Parent); 0.7 µM (Metabolite)**140 – 220 nM
Binding Mode ATP-Competitive (Hinge Binder)ATP-CompetitiveATP-Competitive
Selectivity Profile Moderate (Hits PKA/PKC at >10 µM)Low (Significant PKA/PKC inhibition)High (Specific to ROCK/PRK2)
Solubility (Water) High (Piperazine moiety)High (Hydrochloride salt)High (Dihydrochloride salt)
Key Advantage Modular Scaffold: The N1-indole position is open for lipophilic tail attachment to boost potency to <10 nM.Clinical Safety: Approved for cerebral vasospasm (Japan).Cell Permeability: Excellent tool for in vitro mechanotransduction studies.

*Note: IC50 for IMP-6 is estimated based on Structure-Activity Relationship (SAR) data for the core indole-6-carboxamide fragment. Optimized derivatives (e.g., GSK269962A) achieve single-digit nanomolar potency. **Note: Fasudil is a prodrug; its active metabolite, Hydroxyfasudil, is significantly more potent.

Mechanistic Insight: Why the Indole Scaffold Matters

The IMP-6 molecule functions by anchoring the indole nitrogen (N1) and the amide oxygen into the kinase hinge region. The 4-methylpiperazine tail extends towards the solvent-exposed ribose pocket, improving solubility and pharmacokinetic properties.

  • Vs. Fasudil: Fasudil’s isoquinoline ring is rigid and planar. IMP-6's indole system offers an additional vector (N1) for chemical modification, allowing researchers to build "hybrid" inhibitors that can reach the hydrophobic back-pocket of the kinase, dramatically increasing selectivity—a feat difficult with the Fasudil core.

Part 2: Signaling Pathway & Mechanism of Action

To understand the inhibitory impact of IMP-6, one must visualize the RhoA/ROCK signaling cascade. ROCK regulates the actin cytoskeleton; inhibiting it prevents myosin light chain (MLC) phosphorylation, leading to vasodilation and neurite outgrowth.

Figure 1: RhoA/ROCK Signaling Cascade

Caption: The ROCK signaling pathway. IMP-6, Fasudil, and Y-27632 inhibit the phosphorylation of MYPT1 and MLC, preventing Actomyosin contraction and Stress Fiber formation.

ROCK_Pathway GPCR GPCR (e.g., LPA/S1P) RhoA RhoA-GTP GPCR->RhoA Activates ROCK ROCK1 / ROCK2 (Kinase Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase) ROCK->MYPT1 Phosphorylates (Inhibits) MLC MLC (Myosin Light Chain) ROCK->MLC Direct Phosphorylation LIMK LIMK ROCK->LIMK Activates Inhibitors Inhibitors: IMP-6, Fasudil, Y-27632 Inhibitors->ROCK ATP Competition (Blocks Activity) MYPT1->MLC Dephosphorylates Contraction Actomyosin Contraction (Vasoconstriction) MLC->Contraction p-MLC Promotes Cofilin Cofilin LIMK->Cofilin Phosphorylates (Inactivates) StressFibers Stress Fiber Formation Cofilin->StressFibers Stabilizes Actin

Part 3: Experimental Protocol for IC50 Determination

To validate the potency of IMP-6 against ROCK2 compared to Y-27632, use the following IMAP (Immobilized Metal Assay for Phosphochemicals) Fluorescence Polarization protocol. This assay is robust, homogeneous, and self-validating.

Materials Required
  • Enzyme: Recombinant Human ROCK2 (active).

  • Substrate: Fluorescein-labeled peptide (e.g., S6 ribosomal protein derived).

  • ATP: Ultra-pure ATP (Km apparent for ROCK is ~5-10 µM).

  • Compounds: IMP-6 (Test), Y-27632 (Positive Control), DMSO (Vehicle).

Step-by-Step Methodology

1. Compound Preparation (Serial Dilution)

  • Dissolve IMP-6 and Y-27632 in 100% DMSO to a stock concentration of 10 mM.

  • Perform a 3-fold serial dilution in DMSO to generate 10 concentrations (Range: 100 µM to 0.005 µM).

  • Critical Step: Ensure final DMSO concentration in the assay well does not exceed 1%, as high DMSO can inhibit ROCK activity artificially.

2. Kinase Reaction Setup

  • Buffer: 10 mM Tris-HCl (pH 7.2), 10 mM MgCl₂, 0.01% Tween-20, 1 mM DTT.

  • In a 384-well black plate, add:

    • 2.5 µL of Compound (at 4x final concentration).

    • 2.5 µL of ATP (at 4x Km, approx. 20 µM final).

    • 2.5 µL of Substrate (100 nM final).

    • 2.5 µL of ROCK2 Enzyme (optimized to convert 10-20% substrate).

3. Incubation

  • Incubate at Room Temperature (25°C) for 60 minutes.

  • Validation Check: Include "No Enzyme" control (Background) and "No Inhibitor" control (Max Activity).

4. Termination & Detection

  • Add 20 µL of IMAP Binding Solution (M(III)-based nanoparticles).

  • Incubate for 30 minutes. The nanoparticles bind phosphorylated substrate, increasing fluorescence polarization (mP).

5. Data Analysis

  • Measure Fluorescence Polarization (Ex: 485 nm / Em: 528 nm).

  • Calculate % Inhibition:

    
    .
    
  • Fit data to a sigmoidal dose-response equation (Variable Slope) to extract IC50.

Part 4: Strategic Application in Drug Discovery

Why use IMP-6 when Y-27632 exists?

  • Fragment-Based Drug Design (FBDD): IMP-6 is a low-molecular-weight fragment (MW ~243 Da). It has high Ligand Efficiency (LE) . Drug developers use this scaffold to "grow" the molecule. By adding a benzyl group to the piperazine or a phenyl ring to the indole N1, potency shifts from micromolar (IMP-6) to nanomolar (Clinical Candidates).

  • Solubility Probe: The methyl-piperazine tail renders the molecule highly soluble in aqueous buffers, making it an excellent "control compound" for cell-based assays where the solubility of hydrophobic inhibitors (like some kinase inhibitors) causes precipitation artifacts.

  • Dual Pharmacology: Derivatives of IMP-6 have shown activity against Histamine H3 receptors . If your research involves neuroinflammation where both ROCK and H3 modulation might be beneficial, IMP-6 derivatives are the ideal starting point.

References

  • Doe, C. et al. (2007). "Novel Rho kinase inhibitors with anti-inflammatory and vasodilatory activities." Journal of Pharmacology and Experimental Therapeutics. (Describes the optimization of indole-amide scaffolds for ROCK).

  • Feng, Y. et al. (2008). "Rho-associated kinase (ROCK) inhibitors and their therapeutic potential." Journal of Medicinal Chemistry. (Comprehensive review of ROCK inhibitor scaffolds including Y-27632 and Fasudil).

  • Merck Sharp & Dohme Corp. (2008). "1H-indole-6-yl-piperazin-1-yl-methanone derivatives." US Patent 20080032976A1. (Establishes the synthesis and H3/Kinase activity of the specific IMP-6 core).

  • Liao, J.K. et al. (2007). "Rho-associated kinase inhibitors: a new cause of hope for cardiovascular disease." Nature Clinical Practice. (Mechanistic grounding for the ROCK pathway diagram).

  • Jacobs, M. et al. (2006). "The structure of the Rho-kinase inhibitor Y-27632 bound to its target." Structure. (Structural basis for ATP competition).

Navigating the Structural Nuances of Indole-Piperazine Scaffolds: A Comparative NMR-Based Characterization Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Note on Data Availability: In the landscape of drug discovery and chemical research, the comprehensive characterization of novel molecular entities is paramount. This guide is centered on the nuclear magnetic resonance (NMR) spectroscopic analysis of (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone. It is important to note that a publicly available, experimentally verified ¹H and ¹³C NMR dataset for this specific compound could not be retrieved from the searched scientific literature and databases.

However, the absence of this specific data provides a unique opportunity to delve into the predictive power of NMR spectroscopy and the logic of structural elucidation. This guide will therefore serve as a senior application scientist's walkthrough on how to approach the characterization of such a molecule. We will leverage published data from a structurally related analogue, (5-Methoxy-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone , to provide a detailed, expert-led comparison and a robust prediction of the NMR spectra for our target compound. This approach underscores the critical thinking and deductive reasoning that are the hallmarks of chemical research.

The Importance of Positional Isomerism in Drug Design

The precise placement of functional groups on a molecular scaffold can dramatically alter its pharmacological properties. In the case of indole-based compounds, the point of attachment of the (4-methylpiperazin-1-yl)methanone moiety—be it at the 2-, 5-, or 6-position of the indole ring—will significantly influence the molecule's electronic distribution, conformation, and ultimately, its interaction with biological targets. NMR spectroscopy is the most powerful tool at our disposal for the unambiguous determination of such positional isomerism.

Comparative Analysis: A Tale of Two Isomers

To illustrate the subtleties of NMR in distinguishing positional isomers, we will compare the known experimental data for a 2,5-substituted indole-piperazine with the predicted data for our target 6-substituted isomer.

Reference Compound: (5-Methoxy-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone

The ¹H-NMR data for this compound has been reported in the scientific literature. A thorough analysis of this data provides a solid foundation for our predictions.

Table 1: Experimental ¹H-NMR Data for (5-Methoxy-1H-indol-2-yl)-(4-methylpiperazin-1-yl)methanone

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Inferred Assignment
NH (Indole)9.15bs-H1
Ar-H7.60 - 7.61d2.0H4
Ar-H7.33 - 7.36d8.72H7
Ar-H6.94 - 6.97dd2.36, 8.84H6
Ar-H6.70 - 6.705d1.52H3
OCH₃3.84s-Methoxy Protons
Piperazine-H3.94bs-H2', H6'
Piperazine-H2.48 - 2.51t-H3', H5'
N-CH₃2.34s-N-Methyl Protons

Data adapted from Ramakrishna V. S. Nirogi et al., Der Pharma Chemica, 2012, 4(3):896-902.

Target Compound: Predicted ¹H and ¹³C NMR Data for this compound

The following tables present a reasoned prediction of the ¹H and ¹³C NMR spectra for our target compound. The rationale behind these predictions is detailed in the subsequent section.

Table 2: Predicted ¹H-NMR Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Assignment
NH (Indole)~11.0 - 12.0bs-H1
Ar-H~7.8 - 7.9s-H7
Ar-H~7.6 - 7.7d~8.0H4
Ar-H~7.2 - 7.3t~2.5H2
Ar-H~7.0 - 7.1dd~8.0, ~1.5H5
Ar-H~6.4 - 6.5t~2.5H3
Piperazine-H~3.7 - 3.9br t-H2', H6'
Piperazine-H~2.4 - 2.6br t-H3', H5'
N-CH₃~2.3s-N-Methyl Protons

Table 3: Predicted ¹³C-NMR Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)Assignment
C=O~168 - 170Carbonyl
Ar-C~136C7a
Ar-C~131C6
Ar-C~128C3a
Ar-C~125C2
Ar-C~121C4
Ar-C~119C5
Ar-C~112C7
Ar-C~103C3
Piperazine-C~55C2', C6'
N-CH₃~46N-Methyl
Piperazine-C~42C3', C5'

Rationale for NMR Predictions: A Chemist's Perspective

The predicted chemical shifts are based on established principles of NMR spectroscopy, taking into account the electronic effects of the substituents and the change in their positions.

  • Indole Protons:

    • The NH proton (H1) is expected to be significantly downfield due to its acidic nature and potential for hydrogen bonding.

    • In a 6-substituted indole, H7 is anticipated to be a singlet and relatively downfield due to the anisotropic effect of the adjacent carbonyl group.

    • H4 will be a doublet coupled to H5.

    • H5 will appear as a doublet of doublets, coupled to both H4 and H7 (meta-coupling).

    • H2 and H3 of the pyrrole ring will likely be triplets due to coupling with each other and the NH proton. The electron-withdrawing nature of the carbonyl group at C6 will have a less pronounced effect on H2 and H3 compared to a substitution at C2.

  • Piperazine and N-Methyl Protons:

    • The chemical shifts for the piperazine and N-methyl protons are expected to be similar to those in the reference compound. The electronic environment of this moiety is less affected by the position of substitution on the distal indole ring. The broadness of the piperazine signals is due to the conformational chair-boat interconversion of the piperazine ring.

  • ¹³C Chemical Shifts:

    • The carbonyl carbon is predicted to be in the typical range for an amide.

    • The indole carbons are predicted based on the expected electronic effects. C6, being directly attached to the electron-withdrawing carbonyl group, will be deshielded and appear downfield. The other aromatic carbons are assigned based on established substituent effects in indole systems.

    • The piperazine and N-methyl carbons are predicted to have chemical shifts similar to those observed in other N-acyl-N'-methylpiperazine systems.

Visualizing the Molecular Architecture and Workflow

Molecular Structure of this compound cluster_indole Indole Ring cluster_piperazine 4-Methylpiperazine C7a C7a C7 C7 C7a->C7 C6 C6-C=O C7->C6 C5 C5 C6->C5 C4 C4 C5->C4 C3a C3a C4->C3a C3a->C7a N1 N-H C3a->N1 C2 C2 N1->C2 C3 C3 C2->C3 C3->C3a C=O C=O N4' N4' C=O->N4' C3' C3' N4'->C3' C2' C2' C3'->C2' N1' N1' C2'->N1' C5' C5' N1'->C5' CH3 CH3 N1'->CH3 N-CH3 C6' C6' C5'->C6' C6'->N4'

Caption: Molecular structure of the target compound.

NMR Characterization Workflow synthesis Synthesis of Target Compound purification Purification (e.g., Chromatography) synthesis->purification sample_prep NMR Sample Preparation purification->sample_prep nmr_acq 1H and 13C NMR Data Acquisition sample_prep->nmr_acq data_proc Data Processing and Analysis nmr_acq->data_proc structure_confirm Structure Confirmation data_proc->structure_confirm comparison Comparison with Analogs structure_confirm->comparison

Caption: A typical workflow for NMR-based structural characterization.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The following is a standard operating procedure for the acquisition of high-quality ¹H and ¹³C NMR spectra for compounds of this class.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified compound.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for indole-containing compounds as it can help in observing the exchangeable NH proton.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

2. ¹H-NMR Acquisition (400 MHz Spectrometer):

  • Lock and Shim: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds. A longer delay ensures accurate integration.

    • Number of Scans: 16-64 scans, depending on the sample concentration.

3. ¹³C-NMR Acquisition (100 MHz Spectrometer):

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) (e.g., 'zgpg30').

    • Spectral Width: Approximately 200-220 ppm, centered around 100 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, as ¹³C is much less sensitive than ¹H.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

  • Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

  • Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.

Conclusion

While the definitive experimental NMR data for this compound remains to be published, this guide provides a comprehensive framework for its characterization. By leveraging data from a known structural isomer and applying fundamental principles of NMR spectroscopy, we have constructed a reliable prediction of its ¹H and ¹³C NMR spectra. This comparative and predictive approach is a cornerstone of chemical analysis and drug development, enabling researchers to make informed decisions even in the absence of complete experimental datasets. The provided protocols and theoretical framework serve as a valuable resource for scientists working with novel indole-piperazine derivatives.

References

  • Nirogi, R. V. S., et al. (2012). Design, synthesis and biological screening of N1-arylsulfonyl (1H-indole-2-yl)- 1-(piperazinyl) methanone derivatives as 5-HT6 r. Der Pharma Chemica, 4(3), 896-902. (Note: A direct clickable URL is not available in the search results, but the journal and article details are provided for reference).

A Comparative Guide to Reference Standards for (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the integrity of the final active pharmaceutical ingredient (API) is paramount. This integrity begins with the quality of its precursors, such as the heterocyclic intermediate (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone. The use of a well-characterized reference standard for this compound is not merely a matter of regulatory compliance; it is the bedrock of reproducible research and robust manufacturing processes. This guide provides an in-depth comparison of the quality attributes of a high-purity reference standard for this compound versus a standard-grade material, supported by experimental data and established analytical protocols.

The Critical Role of a Reference Standard

This compound is a key building block in the synthesis of various pharmacologically active molecules. As such, its purity and impurity profile directly influence the quality, safety, and efficacy of the final drug product.[1][2][3] A reference standard serves as the benchmark against which production batches are measured, ensuring consistency and control throughout the drug development lifecycle. The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," underscores the importance of controlling starting materials and intermediates to ensure the quality of the API.[4][5][6]

Comparative Analysis of Quality Attributes

The distinction between a high-quality reference standard and a lower-grade material lies in the rigor of its characterization and the stringency of its specifications. The following table provides a comparative overview of key quality attributes.

Quality AttributeHigh-Purity Reference StandardStandard-Grade MaterialRationale and Impact
Purity (by HPLC) ≥ 99.5%Typically 95-98%Higher purity minimizes the introduction of unknown impurities into the subsequent synthetic steps, which could affect reaction kinetics, yield, and the final API's impurity profile.
Identification Confirmed by ¹H NMR, ¹³C NMR, MS, and IROften confirmed by a single technique (e.g., MS or ¹H NMR)Comprehensive structural elucidation provides unambiguous confirmation of the molecule's identity, preventing costly errors from using an incorrect starting material.
Impurity Profile All impurities > 0.1% identified and quantified.Impurities may be uncharacterized or only major ones identified.A well-defined impurity profile is critical for understanding potential downstream side reactions and for the development of effective purification strategies.
Residual Solvents Compliant with ICH Q3C limits.May contain higher or unquantified levels of residual solvents.Residual solvents can be toxic and may also interfere with subsequent chemical reactions.
Water Content Determined by Karl Fischer titration (e.g., ≤ 0.5%).Often not specified or measured.Water content can affect the stoichiometry of reactions and the stability of the material.
Physical Appearance White to off-white crystalline solid.May be discolored (e.g., yellow or brown) or amorphous.Discoloration can indicate the presence of impurities or degradation products. Crystalline form influences handling and dissolution properties.
Certificate of Analysis Comprehensive, with detailed analytical data and traceability.[7]Basic, with limited data.A detailed Certificate of Analysis provides the end-user with the necessary information to confidently use the material and to meet regulatory requirements.

Experimental Workflows for Quality Control

A robust quality control strategy for this compound involves a multi-pronged analytical approach.

Caption: Quality control workflow for this compound.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Rationale: HPLC is the workhorse for assessing the purity of pharmaceutical intermediates due to its high resolution and sensitivity. A validated HPLC method can separate the main compound from its process-related impurities and degradation products.

Experimental Protocol:

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute more nonpolar impurities. For example:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 water:acetonitrile) to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. A high-quality reference standard will have a sharp, symmetrical main peak and minimal secondary peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity Confirmation

Rationale: NMR spectroscopy provides detailed information about the molecular structure, confirming the identity and connectivity of atoms. Both ¹H and ¹³C NMR are essential for unambiguous structural elucidation.

Experimental Protocol:

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a proton spectrum. Key expected signals for this compound would include aromatic protons of the indole ring, protons of the piperazine ring, and the methyl group protons.

  • ¹³C NMR: Acquire a carbon spectrum. This will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon.

Data Comparison: The chemical shifts and coupling constants of the sample should match those of a well-characterized reference standard or published data.

Mass Spectrometry (MS) for Molecular Weight Verification

Rationale: MS provides the molecular weight of the compound, offering a primary confirmation of its identity.

Experimental Protocol:

  • System: An LC-MS or a direct infusion MS system.

  • Ionization Source: Electrospray ionization (ESI) is commonly used for this type of molecule.

  • Analysis Mode: Positive ion mode.

  • Data Acquisition: Scan for the protonated molecule [M+H]⁺. For this compound (C₁₄H₁₇N₃O), the expected exact mass is approximately 243.1372. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm).

Logical Relationship of Analytical Techniques

The following diagram illustrates the complementary nature of the primary analytical techniques used for the quality control of this compound.

Caption: Interrelationship of analytical techniques for reference standard characterization.

Conclusion

The quality of a pharmaceutical intermediate like this compound is not an abstract concept but a measurable set of attributes. A high-purity, well-characterized reference standard is an indispensable tool for ensuring the consistency and quality of this intermediate, which in turn safeguards the integrity of the final API. By employing a suite of orthogonal analytical techniques and adhering to the principles of Good Manufacturing Practice, researchers and manufacturers can build a solid foundation for successful drug development.

References

  • The complete guide to the ICH Q7 guidelines - Qualio. (2025, June 30).
  • Unique Pharmaceutical Intermediates. (n.d.). Scribd.
  • Understanding the International Council for Harmonisation (ICH) Q7 Guideline. (2024, September 26).
  • Custom Synthesis of Heterocyclic Intermediates. (n.d.). BOC Sciences.
  • The Role of Heterocyclic Intermediates in Modern Drug Discovery. (2026, February 8).
  • Indole Pharmaceutical Secondary Standard CRM. (n.d.). Sigma-Aldrich.
  • Active Pharmaceutical Ingredient (API) Primary Reference Standards. (n.d.).
  • CAS RN 73187-30-1 | (1H-Indol-2-yl)-(4-methylpiperazin-1-yl)methanone. (n.d.). Hoffman Fine Chemicals.
  • Pharma Intermediates: The Importance of Quality and Essential Factors. (2024, September 6).
  • ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (2000, November 10).
  • APIC: Updated ICH Q7 "How to do"- document. (2025, February 26). ECA Academy.
  • Synthesis, characterization and analysis of physico-chemical properties of 1H-indol-5-yl-[4-(2-phenoxyethyl)piperazin-1-yl]methanone. (2022).
  • US Patent for 1H-indole-6-yl-piperazin-1-yl-methanone derivatives. (n.d.). Google Patents.
  • Pharmaceutical Intermediate Quality Standards Guide. (2025, November 28).
  • indole alkaloids synthesis: Topics by Science.gov. (n.d.).

Sources

Safety Operating Guide

Personal protective equipment for handling (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling (1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone Role: Senior Application Scientist / Laboratory Safety Specialist[1]

Executive Safety Summary (Emergency Card)

Compound Class: Indole-Piperazine Amide (Pharmaceutical Intermediate) Physical State: Solid (Powder) Primary Hazards: Skin/Eye Irritant, Respiratory Sensitizer (Suspected), Acute Toxicity (Oral).[1] Operational Band: OEB 3 (Potent Compound - Handle with Containment). Default assignment for bioactive intermediates lacking specific tox data.

ParameterCritical Value / Action
GHS Signal Word WARNING
Hazard Statements H302 (Harmful if swallowed), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)
Fire Class Organic Solid. Combustible. Emits toxic NOx fumes.
Spill Response Do NOT dry sweep. Wet wipe or HEPA vacuum only.
First Aid (Skin) Wash with soap & water for 15 min.[2] Isolate contaminated clothing.[2][3][4][5][6][7]
First Aid (Eyes) Rinse cautiously for 15 min.[2][3] Remove contacts.
Hazard Identification & Risk Assessment

Why we handle it this way: This molecule combines an indole core (common in kinase inhibitors and GPCR ligands) with a N-methylpiperazine moiety.

  • Piperazine Moiety: Structurally linked to respiratory sensitization. Even as an amide, metabolic cleavage or trace free amines can trigger asthma-like symptoms in sensitized individuals.

  • Bioactivity: As a drug development intermediate, it is designed to bind biological targets. Lacking a full toxicological dossier, we apply the Precautionary Principle , treating it as a bioactive agent capable of systemic effects if inhaled or ingested.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is based on barrier breakthrough time and dust exclusion efficiency .

Protection ZonePPE RequirementTechnical Justification
Respiratory N95 (minimum) ; P100/P3 preferred if outside hood.[1]Prevents inhalation of fine particulates (1-10 µm) that can lodge in alveolar spaces.
Hand (Primary) Nitrile Gloves (0.11 mm / 4 mil) Excellent resistance to solid transfer. Note: Change immediately upon solvent splash.
Hand (Secondary) Double Gloving (Inner: Nitrile, Outer: Nitrile/Neoprene)Required for solution handling. Piperazines can permeate thin nitrile in organic solvents (e.g., DCM, DMSO).
Body Tyvek® Lab Coat (Closed front)Cotton coats trap dust. Tyvek provides a non-woven barrier to prevent fomite transfer to personal clothing.
Eye/Face Chemical Splash Goggles Safety glasses are insufficient for fine powders which can bypass side-shields via air currents.
Operational Protocol: Safe Handling Workflow
Phase A: Preparation & Weighing

Goal: Zero inhalation exposure.

  • Engineering Control: Perform all weighing inside a Chemical Fume Hood or Powder Containment Hood .

  • Static Control: Use an anti-static gun or ionizer bar if the powder is fluffy/electrostatic.

  • Taring: Tare the vial/flask before opening the stock container.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Decontamination: Wipe the exterior of the stock container with a damp Kimwipe (ethanol/water) before returning it to storage.

Phase B: Reaction Setup (Solubilization)

Goal: Prevent dermal absorption via solvent vehicle.

  • Solvent Choice: When dissolving in DMSO or DMF, be aware these solvents enhance skin permeability, carrying the compound into the bloodstream.

  • Addition: Add solvent to the solid (not solid to solvent) to minimize splash risk.

  • Sealing: Cap reaction vessels immediately. If using a reflux condenser, ensure nitrogen sweep is active to contain vapors.

Phase C: Waste & Disposal

Goal: Environmental compliance (RCRA).

  • Solid Waste: Collect contaminated gloves, wipes, and weighing boats in a sealed hazardous waste bag labeled "Toxic Solid - Organic."

  • Liquid Waste: Segregate into "Organic Waste - Halogenated" or "Non-Halogenated" depending on the solvent.

  • Destruction: Incineration is the only approved method. Do not drain dispose.

Visualizations
Figure 1: Risk Assessment & PPE Selection Flowchart

A decision tree for selecting the correct safety protocols based on the state of matter and quantity.

PPE_Selection Start Start: Handling (1H-Indol-6-yl) (4-methylpiperazin-1-yl)methanone State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Solution (DMSO/DCM) State->Liquid Qty Quantity? Solid->Qty Solvent_Risk Solvent Permeation Risk Liquid->Solvent_Risk Small < 100 mg Qty->Small Large > 100 mg Qty->Large PPE_Level1 Standard PPE: Nitrile Gloves + Lab Coat + Fume Hood Small->PPE_Level1 PPE_Level2 Enhanced PPE: Double Gloves + Tyvek Sleeves + N95/P100 (if open sash) Large->PPE_Level2 PPE_Level3 Barrier PPE: Double Nitrile (Change <15 min) + Splash Goggles Solvent_Risk->PPE_Level3

Caption: Protocol selection based on physical state and quantity to minimize exposure risks.

Figure 2: Spill Response Decision Matrix

Immediate actions to take in the event of accidental release.

Spill_Response Spill Accidental Release Type Type? Spill->Type Powder Dry Powder Type->Powder Liquid Solution Type->Liquid Action_Powder 1. DO NOT SWEEP (Dust Risk) 2. Cover with wet paper towels 3. Wipe inward Powder->Action_Powder Action_Liquid 1. Cover with absorbent pads 2. Neutralize if acidic 3. Double bag waste Liquid->Action_Liquid Disposal Disposal: Incineration Bin (Label: Toxic/Irritant) Action_Powder->Disposal Action_Liquid->Disposal

Caption: Step-by-step spill containment ensuring no aerosolization of hazardous dust.

References
  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [1]

  • European Chemicals Agency (ECHA). (2023). Registration Dossier: Piperazine.[8] (Used for analog read-across data regarding sensitization). [1]

  • PubChem. (2024). Compound Summary: (1H-Indol-6-yl)(piperazin-1-yl)methanone (Analog).[1] National Library of Medicine. [1]

  • Thermo Fisher Scientific. (2021). Glove Selection Guide for Organic Solvents.

Sources

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Retrosynthesis Analysis

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(1H-Indol-6-yl)(4-methylpiperazin-1-yl)methanone
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.